Direct Violet 1
Description
Structure
2D Structure
Properties
CAS No. |
2586-60-9 |
|---|---|
Molecular Formula |
C32H24N6NaO8S2 |
Molecular Weight |
707.7 g/mol |
IUPAC Name |
disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N6O8S2.Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46); |
InChI Key |
LCTYLUVJEKATPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=C(C=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=C(C=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Direct Violet 1; Airedale Violet ND; CCRIS 2413; NSC 75778; NSC-75778; NSC75778; Direct Violet N; Diazine Violet N; Benzanil Violet N; |
Origin of Product |
United States |
Foundational & Exploratory
Direct Violet 1 (CAS No. 2586-60-9): A Technical Guide for Researchers
An in-depth examination of the chemical properties, biological activities, and experimental applications of the azo dye Direct Violet 1, with a focus on its role as a protein-protein interaction inhibitor and its genotoxic potential.
Core Chemical and Physical Properties
This compound, also known as C.I. This compound and C.I. 22570, is a double azo dye.[1] It is characterized by the following key properties:
| Property | Value | Source |
| CAS Number | 2586-60-9 | [1] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][2] |
| Molecular Weight | 728.66 g/mol | [1][2] |
| Appearance | Reddish-brown to brown or off-white solid powder. | [1][3] |
| Solubility | Soluble in water (62.5 mg/mL), resulting in a deep purplish-red to purple solution. Slightly soluble in alcohol. Insoluble in other organic solvents. | [1][3][4] |
| C.I. Number | 22570 | [1][4] |
Biological Activity and Applications
Primarily used as a textile dye for cellulose-based materials like cotton and viscose, this compound has garnered recent attention in the scientific community for its biological activities.[1][5] It has been identified as a potent inhibitor of specific protein-protein interactions (PPIs), most notably the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3][6] This inhibitory action suggests its potential as a lead compound in the development of antiviral therapeutics. Furthermore, it has been shown to inhibit the interaction between Tumor Necrosis Factor alpha (TNF-α) and its receptor (TNFR1).[3]
Inhibition of SARS-CoV-2 Viral Entry
This compound has been demonstrated to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[3][6] This is a critical step in the viral entry process. The inhibitory concentrations are summarized in the table below:
| Target Interaction | IC₅₀ (µM) | Source |
| SARS-CoV-2-S-RBD binding to ACE2 | 1.47 | [3] |
| SARS-CoV-S1S2 binding to ACE2 | 2.63 | [3] |
| TNF-R1 binding to TNF-α | 2.11 | [3] |
| SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | 35.8 | [3] |
The mechanism of action is believed to be the direct interference with the protein-protein interaction, thereby blocking the initial attachment of the virus to the host cell.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. Genotoxicity studies on the removal of a direct textile dye by a fungal strain, in vivo, using micronucleus and RAPD-PCR techniques on male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Guide: Direct Violet 1 and Its Synonyms in Modern Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the diazo dye C.I. Direct Violet 1, also widely known as Chlorazol Violet N. Traditionally used in the textile industry, this compound has garnered significant interest in biomedical research for its potent inhibitory effects on specific protein-protein interactions (PPIs), most notably as a blocker of SARS-CoV-2 viral entry. This document outlines its chemical and physical properties, key synonyms, and detailed experimental protocols for its application as a viral entry inhibitor.
Compound Identification and Synonyms
This compound is a polysulfonated diazo dye recognized by numerous synonyms across different suppliers and historical contexts. Identifying these alternative names is crucial for comprehensive literature searches and material sourcing.
| Primary Name | Synonyms |
| C.I. This compound | Chlorazol Violet N, Direct Violet N, Diamine Violet N, Direct Violet 4RB, Dianil Violet H, Erie Violet 3R, Pontamine Violet N |
Physicochemical and Technical Data
The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection and concentration calculations.
| Property | Value | Citation |
| CAS Number | 2586-60-9 | [1][2] |
| C.I. Number | 22570 | [1][3] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][3][4][5] |
| Molecular Weight | 728.66 g/mol | [1][2][3][4] |
| Appearance | Reddish-brown powder | [1][3] |
| Solubility | Soluble in water; Insoluble in organic solvents. | [1][3] |
Application in SARS-CoV-2 Research
This compound has been identified as a potent small-molecule inhibitor of the protein-protein interaction between the SARS-CoV-2 spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1] This interaction is the critical first step for viral entry into host cells. By binding to the spike protein, this compound allosterically blocks the attachment of the virus to the cell surface, effectively preventing infection.[1] This mechanism has been validated in both cell-free binding assays and cell-based pseudovirus entry assays.[1]
Quantitative Biological Activity
The inhibitory potency of this compound has been quantified through various assays, demonstrating its efficacy against coronaviral targets.
| Assay Description | Target | IC₅₀ Value | Citation |
| Cell-Free Binding Assay | SARS-CoV-2 S-RBD binding to hACE2 | 1.47 µM | [6] |
| Cell-Free Binding Assay | SARS-CoV S1S2 binding to hACE2 | 2.63 µM | [6] |
| Pseudovirus Entry Assay | SARS-CoV-2 pseudovirus entry into hACE2-expressing cells | 35.8 µM | [6] |
| Cell-Free Binding Assay | TNF-R1 binding to TNFα | 2.11 µM | [6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's inhibitory activity, based on the work of Bojadzic et al.[1]
Cell-Free Spike-ACE2 Binding Inhibition Assay (ELISA-type)
This assay quantifies the ability of a compound to inhibit the binding of the viral spike protein to the ACE2 receptor in a controlled, cell-free environment.
Materials:
-
Recombinant human ACE2-Fc protein (Sino Biological, Cat. no. 10108-H02H)
-
Recombinant SARS-CoV-2 S1 protein (His-tag) (Sino Biological, Cat. no. 40591-V08H)
-
96-well high-binding microplates (Costar)
-
Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
HRP-conjugated anti-His antibody (Qiagen)
-
TMB Substrate (Thermo Fisher)
-
Stop Solution: 2N H₂SO₄
-
This compound (or other test compounds) dissolved in DMSO and diluted in PBS.
Protocol:
-
Plate Coating: Coat 96-well plates with 100 µL/well of human ACE2-Fc protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Compound Incubation: Add 100 µL/well of SARS-CoV-2 S1 protein (0.5 µg/mL) pre-incubated for 30 minutes with varying concentrations of this compound (from 0.01 to 100 µM).
-
Incubation: Incubate the plate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody: Add 100 µL/well of HRP-conjugated anti-His antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Signal Development: Add 100 µL/well of TMB Substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls and determine the IC₅₀ value using a non-linear regression model.
SARS-CoV-2 Pseudovirus Entry Assay
This cell-based assay measures the ability of a compound to block viral entry into host cells using a replication-defective pseudovirus that expresses the SARS-CoV-2 spike protein.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
-
SARS-CoV-2 pseudovirus (lentiviral or VSV-based) encoding a reporter gene (e.g., Luciferase or GFP).
-
Complete Growth Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase Assay Reagent (e.g., Bright-Glo, Promega).
-
This compound (or other test compounds) dissolved in DMSO and diluted in media.
Protocol:
-
Cell Seeding: Seed 2 x 10⁴ HEK293T-hACE2 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: On the next day, remove the medium and add 50 µL of fresh medium containing serial dilutions of this compound. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of SARS-CoV-2 pseudovirus (at a pre-determined dilution to yield a high signal-to-noise ratio) to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Lysis and Signal Measurement (for Luciferase):
-
Remove the culture medium.
-
Add 50 µL of 1x cell lysis buffer and incubate for 10 minutes.
-
Add 50 µL of Luciferase Assay Reagent to each well.
-
Measure luminescence using a plate luminometer.
-
-
Analysis: Calculate the percent inhibition of viral entry for each concentration relative to DMSO-treated virus controls and determine the IC₅₀ value.
Visualized Mechanism and Workflows
The following diagrams illustrate the key mechanism of action and experimental workflow described in this guide.
Caption: Mechanism of SARS-CoV-2 entry inhibition by this compound.
Caption: Experimental workflow for the pseudovirus neutralization assay.
References
- 1. Small-Molecule Inhibitors of the Coronavirus Spike: ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike—ACE2 Protein–Protein Interaction from a Chemical Space of Privileged Protein Binders [mdpi.com]
- 4. Small-Molecule In Vitro Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 | bioRxiv [biorxiv.org]
- 5. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Direct Violet 1: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Direct Violet 1, with a particular focus on its recently discovered potential as an inhibitor of the SARS-CoV-2 spike protein-ACE2 interaction. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Core Properties of this compound
This compound, also known by synonyms such as Direct Violet N and Chlorazol Violet N, is a double azo dye.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][2][3] |
| Molecular Weight | 728.66 g/mol | [1][3] |
| CAS Number | 2586-60-9 | [1][3] |
| Appearance | Reddish-brown powder | [1][3] |
| Solubility | Soluble in water | [1][3] |
Biological Activity and Potential Therapeutic Applications
Recent in vitro studies have highlighted the potential of this compound as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[4][5] This interaction is a critical step in the entry of the virus into host cells. By blocking this interaction, this compound has been shown to inhibit viral entry.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified through various assays, with the key findings summarized below.
| Assay | IC₅₀ Value | Source(s) |
| SARS-CoV-2-S-RBD binding to human ACE2 | 1.47 µM | [4] |
| SARS-CoV-S1S2 binding to ACE2 | 2.63 µM | [4] |
| TNF-R1 binding to TNFα | 2.11 µM | [4] |
| SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | 35.8 µM | [4] |
Experimental Protocols: SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay
The following is a generalized protocol for an in vitro, cell-free ELISA-based assay to screen for inhibitors of the SARS-CoV-2 spike protein-ACE2 interaction. This protocol is based on the principles of commercially available assay kits and published research methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of the SARS-CoV-2 spike protein (Receptor Binding Domain, RBD) to the human ACE2 receptor.
Materials:
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV-2 Spike RBD protein (e.g., His-tagged)
-
Microplate (96-well, high-binding capacity)
-
This compound
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBST - 0.05% Tween 20 in PBS)
-
Anti-His tag antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute recombinant human ACE2 protein in Coating Buffer to a concentration of 2 µg/mL. Add 100 µL of this solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS).
-
Inhibition Reaction: Discard the blocking solution and wash the plate three times with Wash Buffer. Add 50 µL of the diluted this compound solutions to the appropriate wells. Add 50 µL of a pre-determined optimal concentration of His-tagged Spike RBD protein to all wells (except for the blank). Incubate for 1 hour at 37°C.
-
Detection: Discard the solution and wash the plate three times with Wash Buffer. Add 100 µL of HRP-conjugated anti-His tag antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at 37°C.
-
Signal Development: Discard the antibody solution and wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of Stop Solution to each well. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.
Caption: Inhibition of SARS-CoV-2 entry by this compound.
Conclusion
This compound is a well-characterized chemical compound with emerging biological applications. Its ability to inhibit the SARS-CoV-2 spike-ACE2 interaction in vitro suggests a potential avenue for the development of novel antiviral therapeutics. Further research is warranted to explore its efficacy and safety in more complex biological systems. This guide provides foundational information to support such research endeavors.
References
The Solubility Profile of Direct Violet 1: A Technical Guide for Laboratory Professionals
An In-depth Examination of the Solubility Characteristics of C.I. Direct Violet 1 in Common Laboratory Solvents, Complete with Standardized Experimental Protocols for Determination.
Introduction
This compound, also known by its Colour Index name C.I. 22570, is an azo dye utilized in various industrial and research applications, including the dyeing of cotton, viscose, silk, and paper.[1] A thorough understanding of its solubility in different laboratory solvents is paramount for its effective application, formulation, and in toxicological and environmental studies. This technical guide provides a detailed overview of the known solubility of this compound and presents comprehensive experimental protocols for its determination.
Core Concepts in Solubility
The solubility of a dye like this compound is governed by its molecular structure and the physicochemical properties of the solvent. As a sodium salt of a sulfonic acid, this compound is an ionic compound. Its solubility is therefore largely dependent on the polarity of the solvent and its ability to solvate the dye molecule. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.
Quantitative and Qualitative Solubility of this compound
Comprehensive quantitative solubility data for this compound across a wide range of laboratory solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and a specific quantitative value for water provide a foundational understanding of its solubility profile.
Table 1: Solubility of this compound in Various Laboratory Solvents
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (g/L) |
| Water | Protic, Polar | Soluble[1][2][3] | 62.5[4] |
| Cellosolve (2-Ethoxyethanol) | Glycol Ether | Soluble[2] | Data not available |
| Ethanol | Protic, Polar | Slightly Soluble[1] | Data not available |
| Methanol | Protic, Polar | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Data not available |
| Dimethylformamide (DMF) | Aprotic, Polar | Data not available | Data not available |
| Acetone | Aprotic, Polar | Data not available | Data not available |
| Other Organic Solvents | Various | Insoluble[1][3] | Data not available |
Note: The quantitative solubility in water was sourced from a single supplier and may vary depending on the specific formulation and purity of the dye.
Experimental Protocols for Determining Dye Solubility
For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols provide standardized methods for determination. Two primary methods are detailed: Spectrophotometric Analysis and Gravimetric Analysis.
Logical Workflow for Solubility Determination
The general workflow for determining the solubility of a dye involves preparing saturated solutions, separating the dissolved solute from the undissolved solid, and quantifying the concentration of the solute in the solution.
Caption: A flowchart illustrating the general steps for experimentally determining the solubility of a compound.
Spectrophotometric Method
This method is suitable for colored compounds like this compound and relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
a. Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Create a series of dilutions of the stock solution to generate a set of standards with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent should be used as a blank.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The slope of this line is the molar absorptivity coefficient.
b. Determination of Saturation Solubility:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.
Caption: A detailed workflow for determining dye solubility using the spectrophotometric method.
Gravimetric Method
This method is a more direct approach and can be used for any solute, including those that are not colored.
-
Add a known mass of this compound to a known volume or mass of the solvent in a sealed container. Ensure an excess of the solid is present.
-
Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Carefully separate the undissolved solid from the saturated solution by filtration.
-
Evaporate the solvent from a known volume or mass of the clear filtrate to dryness under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the dye).
-
Weigh the solid residue.
-
The solubility is then calculated as the mass of the residue per the volume or mass of the solvent used.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solid solutes in liquid solvents increases with temperature.
-
pH: As an ionic compound with acidic and basic functional groups, the pH of the aqueous solution can significantly affect the solubility of this compound.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the dye through common ion effects or co-solvency.
-
Purity of the Dye: Impurities in the dye sample can affect its measured solubility.
Conclusion
References
Spectroscopic and Bio-inhibitory Properties of Direct Violet 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct Violet 1, a bis-azo dye, demonstrates distinct spectroscopic characteristics and has emerged as a molecule of interest in drug development due to its inhibitory effects on protein-protein interactions. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and a summary of its inhibitory mechanism against the SARS-CoV-2 spike protein-ACE2 interaction.
Core Spectroscopic Properties
This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, a characteristic feature of azo dyes with extensive conjugated systems. The key spectroscopic parameters are summarized below.
UV-Visible Absorption Spectroscopy
The electronic absorption spectrum of this compound is characterized by a prominent peak in the visible range.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 525.0 nm | [1] |
| Specific Absorbance (E1% 1cm) | 295 at 525.0 nm | [1] |
| Molar Absorptivity (ε) | Approximately 214,950 M-1cm-1 | Calculated |
| Molecular Formula | C32H22N6Na2O8S2 | [1][2] |
| Molecular Weight | 728.66 g/mol | [1][2] |
| Appearance | Off-white to brown solid | [1] |
| Solubility | Soluble in water | [2][3] |
Note on Molar Absorptivity Calculation: The molar absorptivity (ε) was calculated from the specific absorbance (E1% 1cm) using the formula: ε = (E1% 1cm * Molecular Weight) / 10. This yields a high molar absorptivity, indicating a strongly absorbing chromophore, which is consistent with the extended π-system of this bis-azo dye.
Fluorescence Spectroscopy
Currently, there is a lack of published data on the fluorescence properties (excitation and emission spectra, quantum yield) of this compound. Azo dyes often exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as photoisomerization and internal conversion, which can quench the fluorescent signal.
Experimental Protocols
The following protocols provide a framework for the spectroscopic analysis of this compound.
UV-Visible Spectroscopy for Quantitative Analysis
This protocol outlines the steps for determining the concentration of this compound in a solution using UV-Visible spectrophotometry.
Objective: To determine the concentration of an unknown solution of this compound by generating a calibration curve.
Materials:
-
This compound
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks (various sizes)
-
Pipettes
-
Cuvettes (quartz or polystyrene)
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a known mass of this compound.
-
Dissolve the dye in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µM). Ensure the dye is completely dissolved.
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to scan a range that includes the λmax of this compound (e.g., 400-700 nm) to obtain the full absorption spectrum. For quantitative measurements, set the wavelength to the λmax of 525 nm.
-
-
Blank Measurement:
-
Fill a cuvette with the solvent used to prepare the solutions.
-
Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.
-
-
Measurement of Standard Solutions:
-
Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it.
-
Measure the absorbance of each standard solution at 525 nm. Record the values.
-
-
Generation of a Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R2 value should be close to 1, indicating a good linear fit.
-
-
Measurement of the Unknown Sample:
-
Measure the absorbance of the unknown this compound solution at 525 nm.
-
-
Determination of Unknown Concentration:
-
Use the equation from the calibration curve to calculate the concentration of the unknown sample.
-
Biological Activity: Inhibition of SARS-CoV-2 Entry
This compound has been identified as a small molecule inhibitor of the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3][4][5][6] This interaction is the critical first step in viral entry into host cells.
Mechanism of Action
Studies have shown that this compound likely binds to the SARS-CoV-2 spike protein.[4] This binding event sterically hinders or allosterically modulates the spike protein's receptor-binding domain (RBD), preventing its association with the ACE2 receptor on the surface of human cells. By blocking this initial attachment, this compound effectively inhibits viral entry and subsequent infection.[3][4][6]
The inhibitory concentrations (IC50) for this interaction have been reported in the low micromolar range.[3][6] Specifically, this compound has been shown to inhibit the binding of the SARS-CoV-2 spike RBD to human ACE2 with an IC50 of 1.47 µM and the binding of the larger S1S2 spike protein to ACE2 with an IC50 of 2.63 µM.[3][6]
Conclusion
This compound possesses well-defined UV-Visible spectroscopic properties, making it amenable to quantitative analysis. While its fluorescence characteristics are not well-documented, its significant biological activity as an inhibitor of the SARS-CoV-2 spike-ACE2 interaction positions it as a valuable tool for research and a potential starting point for the development of novel antiviral therapeutics. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. glpbio.com [glpbio.com]
- 4. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike-ACE2 Protein-Protein Interaction from a Chemical Space of Privileged Protein Binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Mechanism of action of Direct Violet 1 as a viral entry inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Violet 1, a bis-azo dye, has emerged as a small molecule inhibitor of viral entry, with its primary characterized activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.
It is important to note that while the core principles of viral entry inhibition are broadly applicable, the specific data and mechanisms detailed in this guide for this compound are currently limited to its effects on SARS-CoV-2. Further research is required to determine its potential efficacy against other enveloped viruses.
Core Mechanism of Action: Inhibition of Viral Attachment
The principal mechanism by which this compound inhibits viral entry is by disrupting the initial attachment of the virus to the host cell surface. Specifically, it acts as a protein-protein interaction (PPI) inhibitor, targeting the binding of the SARS-CoV-2 spike (S) protein to its cellular receptor, angiotensin-converting enzyme 2 (ACE2)[1][2][3].
The SARS-CoV-2 virion possesses spike glycoproteins on its surface, which are essential for initiating infection. The receptor-binding domain (RBD) of the S1 subunit of the spike protein directly engages with the ACE2 receptor on host cells. This high-affinity interaction is the critical first step in the viral entry cascade, leading to subsequent conformational changes in the spike protein that facilitate membrane fusion and viral genome entry.
This compound has been shown to interfere with this crucial S-protein-ACE2 interaction[1][2][3]. By binding to the SARS-CoV-2 spike protein, this compound effectively blocks the site of interaction with ACE2, thereby preventing the virus from docking onto the host cell. This inhibition of attachment is a key strategy in preventing viral infection, as it neutralizes the virus before it can enter the cell and begin replication.
References
Genotoxicity of Direct Violet 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Violet 1 (CAS No. 2586-60-9) is an azo dye that has been used in various industrial applications. Understanding the genotoxic potential of such chemicals is crucial for assessing their safety and potential risk to human health and the environment. This technical guide provides a comprehensive overview of the available genotoxicity studies on this compound, detailed experimental protocols for key assays, and visual representations of experimental workflows.
Data Presentation
A thorough literature search for quantitative genotoxicity data on this compound revealed limited publicly available information. The primary source of data comes from an in vivo study in male rats, which demonstrated positive genotoxic effects. However, the complete quantitative data sets from this study were not accessible. Therefore, the following tables are presented as illustrative examples of how such data would be structured, based on the qualitative findings reported.
Table 1: In Vivo Mammalian Erythrocyte Micronucleus Test with this compound (Illustrative)
| Treatment Group | Dose (mg/kg bw) | No. of Animals | No. of Polychromatic Erythrocytes (PCEs) Scored | No. of Micronucleated PCEs (MNPCEs) | % MNPCEs (Mean ± SD) | % PCE / (PCE + NCE) Ratio (Mean ± SD) |
| Vehicle Control (e.g., Water) | 0 | 5 | 2000/animal | - | - | - |
| This compound | Low Dose | 5 | 2000/animal | - | - | - |
| This compound | Mid Dose | 5 | 2000/animal | - | - | - |
| This compound | High Dose | 5 | 2000/animal | - | - | - |
| Positive Control (e.g., Cyclophosphamide) | Specific Dose | 5 | 2000/animal | - | - | - |
Note: Data in this table is illustrative. A study reported a dose-dependent increase in micronucleated polychromatic erythrocytes in male rats treated with this compound.
Table 2: Random Amplified Polymorphic DNA (RAPD-PCR) Analysis of this compound Exposure (Illustrative)
| Treatment Group | Dose (mg/kg bw) | No. of Animals | Primer(s) Used | Qualitative Changes in Banding Pattern |
| Vehicle Control | 0 | 5 | e.g., OPA-01, OPA-02 | Normal banding pattern |
| This compound | Various Doses | 5 per dose | e.g., OPA-01, OPA-02 | Appearance of new bands, disappearance of normal bands, changes in band intensity |
| Positive Control (e.g., Acrylamide) | Specific Dose | 5 | e.g., OPA-01, OPA-02 | Significant changes in banding pattern |
Note: Data in this table is illustrative. A study indicated that DNA from rats treated with this compound revealed polymorphic bands, including the appearance and disappearance of bands, which were not present in control animals.
Experimental Protocols
While specific experimental details for studies on this compound are not fully available, the following are detailed methodologies for the key genotoxicity assays relevant to this compound, based on internationally recognized guidelines.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.
1. Test System:
-
Species: Typically rats or mice. The study on this compound utilized male rats.
-
Animal Health: Young, healthy adult animals are used.
2. Administration of Test Substance:
-
Route of Administration: The route should be relevant to potential human exposure. For this compound, oral gavage was used.
-
Dose Levels: A minimum of three dose levels are typically used, plus a negative (vehicle) control and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
-
Treatment Schedule: Animals are usually treated once or twice, 24 hours apart.
3. Sample Collection and Preparation:
-
Tissue: Bone marrow is typically extracted from the femur or tibia.
-
Sampling Time: For bone marrow, samples are collected 24 and 48 hours after the last administration.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is made on a glass slide. The slides are then stained (e.g., with Giemsa and May-Grünwald).
4. Analysis:
-
Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
-
Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is determined by counting at least 500 total erythrocytes to assess bone marrow suppression.
-
Statistical Analysis: Appropriate statistical methods are used to compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.
Random Amplified Polymorphic DNA (RAPD-PCR) Assay
The RAPD-PCR technique is a PCR-based method that uses short, arbitrary primers to amplify random DNA segments. Changes in the resulting banding pattern can indicate DNA damage or mutations.
1. DNA Isolation:
-
High-quality genomic DNA is extracted from the target tissue (e.g., liver, blood) of control and treated animals.
2. PCR Amplification:
-
Primers: A set of short (typically 10-mer) primers of arbitrary sequence are selected.
-
PCR Reaction: The PCR mixture contains the isolated DNA, a selected primer, Taq polymerase, dNTPs, and PCR buffer.
-
Cycling Conditions: The PCR is run for a set number of cycles with specific temperatures for denaturation, annealing, and extension.
3. Gel Electrophoresis:
-
The amplified DNA fragments are separated by size using agarose gel electrophoresis.
-
The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.
4. Data Analysis:
-
The banding patterns of the treated groups are compared to the control group.
-
Genotoxicity is indicated by the appearance of new bands, the disappearance of existing bands, or changes in the intensity of bands.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This widely used in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect point mutations (gene mutations).
1. Test System:
-
Bacterial Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.
2. Metabolic Activation:
-
The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to mimic mammalian metabolism.
3. Experimental Procedure (Plate Incorporation Method):
-
Exposure: The test substance, the bacterial tester strain, and (if applicable) the S9 mix are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
4. Scoring and Interpretation:
-
Revertant Colonies: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each plate.
-
Positive Result: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background (spontaneous revertant) count.
Visualizations
The following diagrams illustrate the general workflows of the key genotoxicity assays discussed.
Caption: Workflow for the in vivo micronucleus test.
Caption: Workflow for the RAPD-PCR genotoxicity assay.
Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Test).
An In-depth Technical Guide to the Safe Handling of Direct Violet 1 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling procedures for Direct Violet 1, a synthetic azo dye used in various laboratory applications. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental exposure.
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1][2]
Exposure Controls and Personal Protection
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.
2.1. Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2][4][5]
2.2. Personal Protective Equipment (PPE):
A summary of recommended PPE is provided in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1][2] | To protect eyes from dust and splashes. |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1][2] | To minimize skin exposure. |
| Respiratory Protection | A suitable respirator should be worn when necessary.[2][4] | To prevent inhalation of dust or aerosols, especially during powder handling. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and exposure.
3.1. Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1][2]
-
Minimize the generation and accumulation of dust.[4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Remove and wash contaminated clothing before reuse.[4]
3.2. Storage:
-
Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][4]
-
Store in light-resistant containers.[4]
-
Recommended storage temperatures are 4°C for the powder and -20°C or -80°C when in solvent.[1][2]
-
Keep away from direct sunlight and sources of ignition.[1][2]
-
Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][2]
First Aid Measures
In the event of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] |
| Inhalation | Remove the person to fresh air immediately.[4] If breathing is difficult, give oxygen or perform cardiopulmonary resuscitation (CPR) if necessary.[1][2] Avoid mouth-to-mouth resuscitation.[1][2] Get medical aid immediately.[4] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water.[1][2] Remove contaminated clothing and shoes.[1][2] Get medical aid if irritation develops or persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove any contact lenses if present and easy to do.[2] Continue rinsing.[2] Get medical aid immediately.[4] |
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and contain the material.
-
Personal Precautions: Use full personal protective equipment.[1][2] Evacuate personnel to safe areas and ensure adequate ventilation.[1][2] Avoid breathing vapors, mist, dust, or gas.[1][2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains or water courses.[1][2]
-
Methods for Cleaning Up: For spills, vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dusty conditions.[4] Absorb solutions with a liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1]
Toxicological and Physical Data
While comprehensive toxicological data for this compound is limited, the available information is summarized below.
| Data Point | Value |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[1][2] |
| Molecular Weight | 728.66 g/mol [1][2] |
| CAS Number | 2586-60-9[2][4] |
| Appearance | Violet Powder[4] |
| Odor | Odorless[4] |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4).[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[2] Prolonged or repeated contact may cause skin irritation.[4] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[2][3] Dust may cause irritation and inflammation.[4] |
| Respiratory Irritation | May cause respiratory irritation (Category 3).[2][3] May cause irritation of the respiratory tract.[4] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[1][2][4] |
| Mutagenicity | Mutagenicity data has been reported.[4] |
Experimental Protocols
Detailed, publicly available experimental protocols for the toxicological assessment of this compound are not available. However, such assessments would generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Examples include:
-
Acute Oral Toxicity: OECD Guideline 423
-
Dermal Irritation: OECD Guideline 404
-
Eye Irritation: OECD Guideline 405
-
Mutagenicity (e.g., Ames Test): OECD Guideline 471
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound in the lab.
This guide is intended for use by trained professionals and should be supplemented with the specific Safety Data Sheet (SDS) for this compound before any handling or use. Always prioritize safety and adhere to established laboratory protocols.
References
In-Depth Technical Guide on the Proper Disposal of Direct Violet 1 Laboratory Waste
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper handling, treatment, and disposal of laboratory waste containing Direct Violet 1 (C.I. 22570). Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a recommendation but a critical responsibility.
Characterization of this compound
This compound is a diazo dye with the chemical formula C₃₂H₂₂N₆Na₂O₈S₂ and a molecular weight of 728.66 g/mol .[2][3] Understanding its chemical and physical properties is fundamental to safe handling and effective disposal.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [2][3] |
| Molecular Weight | 728.66 g/mol | [2][3] |
| CAS Number | 2586-60-9 | [2][3] |
| Appearance | Reddish-brown to violet powder | [3][4] |
| Solubility | Soluble in water | [3] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects. | [1][2] |
Laboratory Waste Management Workflow
A systematic approach to managing this compound waste is essential to minimize risk and ensure proper disposal. The following workflow outlines the key steps from waste generation to final disposal.
Experimental Protocols for On-site Treatment of this compound Waste
Before final disposal, on-site treatment to degrade the dye molecule is highly recommended to reduce its toxicity. Several advanced oxidation processes (AOPs) and enzymatic methods have proven effective for the degradation of azo dyes. The following are detailed experimental protocols that can be adapted for the treatment of aqueous this compound waste.
Advanced Oxidation Processes (AOPs)
AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down organic pollutants.
The Fenton reaction utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.
Experimental Protocol:
-
Sample Preparation: Collect the aqueous this compound waste in a suitable glass reactor. Adjust the initial concentration of the dye to a known value if necessary for process optimization and monitoring.
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid (H₂SO₄). This is the optimal pH for the Fenton reaction.
-
Reagent Addition:
-
Add a solution of ferrous sulfate (FeSO₄·7H₂O) to the dye solution to achieve a final concentration in the range of 0.1-0.5 mM.
-
Slowly add hydrogen peroxide (30% w/v) to the solution to achieve a final concentration in the range of 10-50 mM. The optimal ratio of [H₂O₂]/[Fe²⁺] should be determined empirically but a starting point of 100:1 is common.
-
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Withdraw aliquots at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes). Quench the reaction in the aliquots by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 10.
-
Analysis: Centrifuge or filter the quenched aliquots to remove precipitated iron hydroxides. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound (approximately 550 nm).
-
Termination and Neutralization: Once the degradation is complete (as indicated by the disappearance of color and confirmed by spectrophotometry), neutralize the treated effluent to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium hydroxide) before proceeding to final disposal.
Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals.
Experimental Protocol:
-
Sample Preparation: Place the aqueous this compound waste into a gas-washing bottle or a column reactor equipped with a gas diffuser.
-
pH Adjustment: Adjust the pH of the solution. Ozonation can be effective over a range of pH values, but degradation is often enhanced at alkaline pH (e.g., pH 9-11) due to the increased generation of hydroxyl radicals.
-
Ozone Generation and Introduction: Generate ozone from an oxygen source using an ozone generator. Bubble the ozone gas through the dye solution at a constant flow rate.
-
Reaction: Continue the ozonation for a predetermined period, stirring the solution if possible to enhance mass transfer.
-
Monitoring: Monitor the degradation of the dye as described in the Fenton's reagent protocol.
-
Termination and Neutralization: Once the reaction is complete, stop the ozone flow. If the pH was adjusted, neutralize the solution. Any residual ozone will naturally decompose.
Enzymatic Degradation using Laccase
Laccases are multi-copper oxidases that can decolorize a wide range of dyes.
Experimental Protocol:
-
Sample Preparation: In a suitable reaction vessel, prepare a solution of this compound in a buffer appropriate for the chosen laccase (e.g., 100 mM sodium acetate buffer, pH 5.0).
-
Enzyme Addition: Add a purified laccase preparation to the dye solution to a final activity of approximately 1-5 U/mL.
-
Reaction: Incubate the mixture at a temperature optimal for the laccase (e.g., 30-50 °C) with gentle agitation.
-
Monitoring: Monitor the decolorization of the dye over time using a UV-Vis spectrophotometer.
-
Termination: The enzymatic reaction can be stopped by heat denaturation or by adding a specific inhibitor if necessary. For waste treatment purposes, allowing the reaction to proceed to completion is usually sufficient.
-
Post-treatment: The treated effluent, now containing denatured enzyme and degradation products, should be disposed of as chemical waste.
Final Disposal of Treated and Untreated Waste
All waste streams containing this compound, whether treated or untreated, must be disposed of as hazardous chemical waste.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The date of accumulation should also be included.
-
Containerization: Use chemically resistant, leak-proof containers with secure lids. Ensure that incompatible waste types are not mixed.
-
Collection: Arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company. Follow all institutional and local regulations for waste pickup and documentation.
-
Solid Waste: Contaminated solid waste, such as personal protective equipment (gloves, lab coats), weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste bag or container and disposed of through the same hazardous waste stream.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound powder or solutions.
-
Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spill Management: In case of a spill, contain the material and prevent it from entering drains. For small spills of the powder, carefully sweep it up and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water.
By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, protecting both personnel and the ecosystem.
References
Methodological & Application
Application Notes and Protocols: Reactive Violet Dye Staining for Adherent Cell Viability Assessment
Introduction
In cellular and drug development research, accurate assessment of cell viability is critical for interpreting experimental outcomes. Reactive violet dyes are amine-reactive, fluorescent probes that serve as effective tools for distinguishing between live and dead cells in adherent cell cultures. These dyes are impermeant to the intact plasma membranes of live cells. However, in cells with compromised membrane integrity, a hallmark of cell death, the dye enters the cytoplasm and covalently binds to intracellular amines. This stable covalent linkage results in a bright fluorescent signal in dead cells, which can withstand subsequent fixation and permeabilization steps, making it compatible with immunofluorescence staining.[1][2] In contrast, live cells exhibit only dim surface fluorescence due to the limited availability of extracellular amines for reaction.[1][2] This significant difference in fluorescence intensity allows for clear discrimination between live and dead cell populations.
Principle of Action
The mechanism of reactive violet dyes relies on the differential permeability of live versus dead cell membranes. In viable cells, the intact plasma membrane prevents the entry of the dye into the cytoplasm. Consequently, the dye can only react with a small number of primary amines on the cell surface, leading to minimal fluorescence. In non-viable cells, the compromised plasma membrane allows the dye to freely enter the cytoplasm, where it reacts with the abundant intracellular proteins. This covalent binding to numerous amine groups results in a substantial increase in fluorescence intensity, often over 50-fold greater than that of live cells.[2]
Applications
-
Cell Viability and Cytotoxicity Assays: Quantify the percentage of live and dead cells in response to various treatments.
-
Multiplexing with Immunofluorescence: Compatible with fixation and permeabilization, allowing for simultaneous analysis of cell viability and intracellular protein targets.
-
Flow Cytometry and Fluorescence Microscopy: Versatile for both imaging-based and high-throughput screening applications.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using a representative reactive violet dye for staining adherent cells.
| Parameter | Value | Notes |
| Excitation Wavelength (max) | ~405 nm | Compatible with violet laser lines. |
| Emission Wavelength (max) | ~450 nm | Emission is typically in the blue to violet range. |
| Dye Concentration | 1:1000 dilution of stock | Titration is recommended for optimal concentration depending on the cell type.[2] |
| Incubation Time | 15-30 minutes | [1] |
| Incubation Temperature | Room Temperature | [1] |
| Fixative | 4% Paraformaldehyde | Recommended for downstream processing.[1] |
Experimental Protocols
Protocol 1: Viability Staining of Adherent Cells for Fluorescence Microscopy
This protocol describes the fundamental steps for staining adherent cells with a reactive violet dye to assess viability.
Materials:
-
Adherent cells cultured on coverslips or in imaging-compatible plates
-
Reactive Violet Dye (stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein-free buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS)
-
4% Paraformaldehyde (PFA) in PBS (optional, for fixation)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium from the adherent cells.
-
Gently wash the cells twice with PBS to remove any residual serum, as proteins can interfere with the staining.[1]
-
-
Dye Preparation:
-
Prepare the reactive violet dye working solution by diluting the stock solution 1:1000 in a protein-free buffer like DPBS.
-
-
Cell Staining:
-
Add the reactive violet dye working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.[1]
-
-
Washing:
-
Aspirate the dye solution.
-
Wash the cells three times with PBS to remove any unbound dye.[1]
-
-
Fixation (Optional):
-
Imaging:
Protocol 2: Combined Viability Staining and Immunofluorescence
This protocol integrates the viability staining from Protocol 1 with a standard immunofluorescence workflow.
Materials:
-
All materials from Protocol 1
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody
-
Fluorophore-conjugated Secondary Antibody
Procedure:
-
Viability Staining and Fixation:
-
Follow steps 1-5 from Protocol 1 to stain and fix the cells.
-
-
Permeabilization:
-
If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[1]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature, protected from light.[1]
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[1]
-
Mount the coverslips with mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the reactive violet dye and the secondary antibody fluorophore.
-
Visualizations
Caption: Mechanism of live/dead cell discrimination by reactive violet dye.
Caption: Workflow for combined viability and immunofluorescence staining.
References
Using Direct Violet 1 for cell viability assays
With the increasing demand for accurate and reliable methods to assess cell health, particularly in complex multi-parameter analyses such as flow cytometry, robust viability dyes are essential. This document provides detailed application notes and protocols for the use of Reactive Violet 1, a fluorescent, amine-reactive dye, for the discrimination of viable and non-viable mammalian cells. It is especially suited for experimental setups that require subsequent fixation and permeabilization for intracellular analysis.
Principle of Action
Reactive Violet 1 is a cell-impermeant dye that selectively penetrates cells with compromised plasma membranes, a hallmark of cell death. In contrast, live cells with intact membranes exclude the dye. Once inside a dead or dying cell, Reactive Violet 1 covalently binds to free primary amines on intracellular proteins. This stable, covalent modification ensures that the differential staining between live and dead cells is preserved throughout fixation and permeabilization procedures. Live cells, which only react with the dye on their surface proteins, exhibit a dim fluorescent signal, whereas dead cells, with their abundance of accessible intracellular proteins, fluoresce brightly. This significant difference in fluorescence intensity allows for clear and distinct separation of live and dead cell populations.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the effective use of Reactive Violet 1, compiled from protocols for analogous violet fixable viability dyes.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~405 nm | Compatible with the violet laser of most flow cytometers. |
| Emission Maximum (λem) | ~450 nm | Signal is typically detected in a channel with a 450/50 nm bandpass filter.[1] |
| Recommended Stock Solution Concentration | 1 mg/mL in anhydrous DMSO | Prepare fresh and protect from light and moisture. |
| Typical Working Concentration | 1:1000 dilution of stock solution | This should be optimized for each cell type and experimental condition. |
| Incubation Time | 15-30 minutes | Longer incubation times may lead to increased background staining of live cells. |
| Incubation Temperature | Room Temperature or 4°C | Incubation on ice can reduce non-specific staining. |
| Cell Density for Staining | 1 x 10^6 to 1 x 10^7 cells/mL | |
| Fluorescence Intensity Difference (Dead:Live) | >50-fold | Provides a clear distinction between live and dead cell populations.[1] |
Experimental Protocols
Reagent Preparation
Reactive Violet 1 Stock Solution (1 mg/mL):
-
Bring a vial of lyophilized Reactive Violet 1 and a vial of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.
-
Add the appropriate volume of DMSO to the dye vial to create a 1 mg/mL stock solution.
-
Vortex thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.
-
Store at -20°C or -80°C, protected from light.
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells and wash them once with a protein-free and azide-free buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS). Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in DPBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Staining: Add the appropriate volume of Reactive Violet 1 stock solution for a final dilution of 1:1000. For example, add 1 µL of stock solution to 1 mL of cell suspension. Vortex gently to mix.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.
-
Washing: After incubation, wash the cells by adding at least 2 volumes of a staining buffer (e.g., PBS with 2% FBS) and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step if necessary.
-
Fixation and Permeabilization: Proceed with your standard protocol for cell surface staining with fluorescently conjugated antibodies, if required. Following surface staining, fix and permeabilize the cells using a suitable commercial kit or established laboratory protocol.
-
Intracellular Staining and Analysis: Perform intracellular staining as required for your experiment. Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer equipped with a violet laser. Detect the Reactive Violet 1 signal in a channel with a bandpass filter appropriate for its emission spectrum (e.g., 450/50 nm).[1]
Visualizations
Caption: Mechanism of Reactive Violet 1 staining in live versus dead cells.
Caption: General experimental workflow for viability staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Staining of Live Cells | Dye concentration is too high. | Titrate the dye to determine the optimal concentration for your specific cell type and experimental conditions. |
| Incubation time is too long. | Reduce the incubation time to 15 minutes. | |
| Presence of protein in the staining buffer. | Ensure the initial staining is performed in a protein-free buffer like DPBS. | |
| Weak Signal in Dead Cells | Dye concentration is too low. | Increase the dye concentration in your titration experiments. |
| Insufficient number of dead cells. | Include a positive control of heat-killed or chemically-treated cells to confirm dye performance. | |
| Dye has degraded. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions. | |
| High Compensation Required | Spectral overlap with other fluorochromes. | Use appropriate compensation controls (single-stained samples) for accurate data analysis. |
| Loss of a Clear Live/Dead Distinction After Fix/Perm | Incomplete covalent reaction. | Ensure the washing step after staining is thorough to remove any unbound dye before fixation. |
| Harsh fixation/permeabilization reagents. | Test different fixation/permeabilization buffers to ensure compatibility with the dye and other antibodies. |
References
Application Note: Quantification of Biofilm Formation using Staining Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation is a critical process in microbial pathogenesis and industrial biofouling, necessitating accurate and reproducible quantification methods. While various techniques exist, staining assays remain a cornerstone for their simplicity, high-throughput capability, and cost-effectiveness. The most widely adopted method for quantifying biofilm mass involves the use of Crystal Violet (CV), a basic dye that stains both the microbial cells and the extracellular polymeric substance (EPS) matrix.
This application note provides a detailed protocol for the quantification of biofilm formation using the Crystal Violet staining assay. While the query specified Direct Violet 1, a comprehensive review of scientific literature indicates that Crystal Violet is the standard and well-validated dye for this application. Currently, there are no established or published protocols for the use of this compound in biofilm quantification. Therefore, we present the robust and universally accepted Crystal Violet method to ensure reliable and reproducible results.
Principle of the Crystal Violet Assay
The Crystal Violet assay is a colorimetric method used to determine the total biomass of a biofilm. The positively charged CV molecules bind to negatively charged components of the biofilm, including polysaccharides in the EPS matrix and microbial cells. After a staining period, unbound dye is washed away, and the retained dye is solubilized. The absorbance of the solubilized dye is then measured, which is directly proportional to the amount of biofilm formed.
Experimental Protocol: Crystal Violet Biofilm Quantification Assay
This protocol is designed for a 96-well microtiter plate format, which is ideal for high-throughput screening of biofilm formation under various conditions or in the presence of antimicrobial agents.
Materials:
-
96-well flat-bottom sterile microtiter plates (polystyrene)
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth, RPMI-1640)
-
0.1% (w/v) Crystal Violet solution in deionized water
-
30% (v/v) Acetic Acid in deionized water (for solubilization)
-
Phosphate-buffered saline (PBS) or sterile deionized water for washing
-
Microplate reader capable of measuring absorbance at 570-600 nm
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow a fresh overnight culture of the microorganism in the appropriate liquid medium.
-
Dilute the overnight culture in fresh medium to the desired starting concentration (a common starting point is a 1:100 dilution, which can be optimized).
-
-
Biofilm Formation:
-
Dispense 200 µL of the diluted microbial culture into the wells of a 96-well microtiter plate.
-
Include negative control wells containing sterile medium only to measure background staining.
-
Typically, 4-8 replicate wells are used for each condition to ensure statistical significance.[1][2]
-
Incubate the plate under static conditions at the optimal growth temperature for the microorganism (e.g., 37°C for many bacteria) for 24-48 hours, or the desired time for biofilm formation.
-
-
Washing:
-
Staining:
-
Washing:
-
Remove the Crystal Violet solution by inverting and shaking the plate.
-
Wash the wells three to four times with 200 µL of PBS or sterile deionized water to remove excess stain.[2] After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid.
-
-
Solubilization:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.[2]
-
Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete solubilization of the dye.
-
-
Quantification:
Data Presentation
The results of a biofilm quantification experiment can be summarized in a table for clear comparison between different strains, treatments, or conditions.
| Strain/Treatment | Replicate 1 (OD 590nm) | Replicate 2 (OD 590nm) | Replicate 3 (OD 590nm) | Replicate 4 (OD 590nm) | Mean OD 590nm | Standard Deviation |
| Control (Wild Type) | 0.852 | 0.875 | 0.833 | 0.861 | 0.855 | 0.017 |
| Mutant A | 0.214 | 0.231 | 0.209 | 0.225 | 0.220 | 0.010 |
| Treatment X (10 µg/mL) | 0.456 | 0.478 | 0.449 | 0.465 | 0.462 | 0.012 |
| Treatment Y (10 µg/mL) | 0.812 | 0.835 | 0.799 | 0.821 | 0.817 | 0.015 |
| Medium Only (Blank) | 0.051 | 0.055 | 0.053 | 0.052 | 0.053 | 0.002 |
Table 1: Illustrative data from a Crystal Violet biofilm assay. The mean absorbance (OD) is proportional to the biofilm mass. Data should be background-subtracted by subtracting the mean OD of the medium-only blank.
Visualizations
Experimental Workflow Diagram
References
Direct Violet 1: Application and Protocols for Protein-Protein Interaction Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Violet 1, a diazo dye, has emerged as a potent inhibitor of specific protein-protein interactions (PPIs), demonstrating significant potential in therapeutic research and drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound in the screening of PPI inhibitors, with a focus on its activity against the SARS-CoV-2 Spike-ACE2 and TNFα-TNFR1 interactions.
Mechanism of Action
This compound functions as a competitive inhibitor, disrupting the binding between two interacting proteins. By occupying the binding site on one of the protein partners, it sterically hinders the formation of the protein complex, thereby blocking downstream signaling pathways. This inhibitory action has been quantified for key interactions, making it a valuable tool for in vitro and cell-based screening assays.
Quantitative Data Summary
The inhibitory activity of this compound against specific protein-protein interactions has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Interaction | Assay Type | IC50 Value (µM) | Reference |
| SARS-CoV-2 S-RBD binding to human ACE2 | Biochemical | 1.47 | [1] |
| SARS-CoV-S1S2 binding to ACE2 | Biochemical | 2.63 | [1] |
| TNF-R1 binding to TNFα | Biochemical | 2.11 | [1] |
| SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | Cell-based | 35.8 | [1] |
Signaling Pathways and Experimental Workflows
SARS-CoV-2 Spike-ACE2 Interaction and Inhibition
The interaction between the Spike protein of SARS-CoV-2 and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells is the critical first step for viral entry. This compound inhibits this interaction, thereby blocking the virus from entering the cell and initiating infection.
TNFα-TNFR1 Signaling and Inhibition
Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that binds to its receptor, TNFR1, initiating signaling cascades that lead to inflammation. Key downstream pathways activated include the NF-κB and MAPK pathways. This compound can block the initial TNFα-TNFR1 interaction, thereby inhibiting these inflammatory signaling pathways.
General Workflow for PPI Inhibitor Screening
A typical workflow for screening potential PPI inhibitors like this compound involves a primary biochemical screen to identify hits, followed by a secondary cell-based assay for validation and to assess cellular efficacy.
Experimental Protocols
Protocol 1: Biochemical Screening of SARS-CoV-2 Spike-ACE2 Interaction Inhibitors using ELISA
This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to screen for inhibitors of the interaction between the SARS-CoV-2 Spike protein Receptor Binding Domain (RBD) and human ACE2.
Materials:
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV-2 Spike RBD protein (biotinylated)
-
This compound (or other test compounds)
-
High-binding 96-well microplates
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of human ACE2 protein (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Compound Incubation: Add 50 µL of Assay Buffer containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO in Assay Buffer).
-
Protein Interaction: Add 50 µL of biotinylated Spike RBD protein (e.g., 1 µg/mL in Assay Buffer) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Pseudovirus Entry Assay for SARS-CoV-2
This protocol evaluates the ability of this compound to inhibit the entry of SARS-CoV-2 pseudovirus into cells expressing the human ACE2 receptor.
Materials:
-
HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)
-
SARS-CoV-2 Spike-pseudotyped lentiviral particles (encoding a reporter gene like luciferase or GFP)
-
This compound (or other test compounds)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates (white, clear-bottom for luciferase; clear for GFP)
-
Luciferase assay reagent (if using luciferase reporter)
-
Fluorometer or plate reader
Procedure:
-
Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: On the day of infection, remove the culture medium and add 50 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control. Incubate for 1 hour at 37°C.
-
Infection: Add 50 µL of medium containing the SARS-CoV-2 pseudovirus to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Data Acquisition:
-
For Luciferase Reporter: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
For GFP Reporter: Measure the GFP fluorescence using a fluorometer or quantify GFP-positive cells using a high-content imager.
-
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of this compound and determine the IC50 value.
Protocol 3: Biochemical Screening of TNFα-TNFR1 Interaction Inhibitors using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol outlines a high-throughput HTRF assay to screen for inhibitors of the TNFα-TNFR1 interaction.
Materials:
-
Recombinant human TNFα (tagged with a donor fluorophore, e.g., Europium cryptate)
-
Recombinant human TNFR1 (tagged with an acceptor fluorophore, e.g., d2)
-
This compound (or other test compounds)
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Dispense nanoliter volumes of this compound in DMSO into the 384-well plate using an acoustic dispenser.
-
Protein Addition: Add a solution of tagged TNFα and tagged TNFR1 in assay buffer to the wells. The final concentrations of the proteins should be optimized for a robust signal-to-background ratio.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the protein interaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the percent inhibition for each compound concentration. Calculate the IC50 value for active compounds.
Conclusion
This compound serves as a valuable research tool for studying and inhibiting specific protein-protein interactions. The provided protocols offer a framework for screening and characterizing inhibitors of the SARS-CoV-2 Spike-ACE2 and TNFα-TNFR1 interactions. These methodologies can be adapted for high-throughput screening campaigns and further drug development efforts. Researchers should optimize assay conditions for their specific experimental setup to ensure robust and reproducible results.
References
Application of Amine-Reactive Violet Dyes in Flow Cytometry for Viability Staining
Introduction
Contrary to the query's mention of "Direct Violet 1," which is primarily known as a textile dye, the relevant reagents for flow cytometry are amine-reactive dyes excitable by the violet laser (approximately 405 nm).[1] These dyes are cell membrane-impermeant and function by covalently binding to free primary amines.[2][4][5] In live cells with intact membranes, the dye reacts only with the less abundant surface proteins, resulting in a dim signal. Conversely, in dead cells with compromised membranes, the dye enters the cytoplasm and labels the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][6] This covalent and stable labeling withstands fixation and permeabilization, making these dyes ideal for protocols involving intracellular staining.[2][3]
Key Performance Parameters
The successful application of amine-reactive violet dyes hinges on several key performance parameters that ensure reproducibility and accuracy.
| Parameter | Description | Importance |
| Stain Index (SI) | A measure of the brightness of a fluorescent dye, calculated as the ratio of the separation between the positive (dead) and negative (live) populations to the spread of the negative population. | A higher and consistent SI indicates better resolution between live and dead cell populations. Significant variations between dye lots can impact data interpretation.[7] |
| Spectral Spillover | The extent to which the emission spectrum of the viability dye is detected in other fluorescence channels. | Consistent spectral properties are crucial for accurate compensation in multicolor panels. Lot-to-lot variations can lead to compensation errors.[7] |
| Staining Consistency | The reproducibility of staining patterns and intensity on a standardized cell sample. | Ensures that observed changes in fluorescence are due to biological differences rather than reagent variability.[7] |
| Photostability | The resistance of the fluorochrome to photobleaching upon exposure to excitation light. | Important for experiments requiring long acquisition times or for cell sorting applications to prevent signal loss.[7] |
Mechanism of Action
The fundamental principle behind amine-reactive violet dyes for viability staining is the differential permeability of live and dead cell membranes.
Caption: Mechanism of live/dead cell discrimination.
Experimental Protocols
Protocol 1: Titration of Amine-Reactive Violet Dye
To ensure optimal performance, it is crucial to titrate the amine-reactive violet dye to determine the ideal concentration for your specific cell type and experimental conditions.[1]
Objective: To find the dye concentration that provides the highest stain index with the lowest background staining on live cells.
Materials:
-
Cells of interest
-
Protein-free PBS
-
Amine-reactive violet dye
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a violet laser (405 nm excitation)
Procedure:
-
Prepare a Mixed Population of Live and Dead Cells:
-
Harvest and wash cells with protein-free PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in PBS.
-
Divide the cell suspension into two tubes.
-
Heat-kill the cells in one tube by incubating at 55-65°C for 5-10 minutes.
-
Mix the live and heat-killed cells at a 1:1 ratio.[1]
-
-
Prepare Serial Dilutions of the Dye:
-
Reconstitute the dye according to the manufacturer's instructions.
-
Prepare a series of dilutions (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) in protein-free PBS.[1]
-
-
Stain the Cells:
-
Aliquot 100 µL of the mixed cell population (1 x 10^5 cells) into several tubes.
-
Add 1 µL of each dye dilution to the respective tubes. Include an unstained control.
-
Vortex briefly and incubate for 20-30 minutes at room temperature, protected from light.[1]
-
-
Wash and Acquire Data:
-
Wash the cells twice with a staining buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction and remove unbound dye.
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer using the violet laser and an appropriate emission filter (e.g., 450/50 nm).[1]
-
-
Analyze the Data:
-
For each concentration, plot the fluorescence on a histogram.
-
Identify the live (dim) and dead (bright) populations.
-
Calculate the Stain Index (SI) for each concentration.
-
Choose the concentration that yields the highest SI with minimal background on the live population.[1]
-
Example Titration Data:
| Dilution | MFI (Live Cells) | MFI (Dead Cells) | Stain Index (SI) | Observation |
| 1:250 | 5,000 | 800,000 | 159 | Too high, significant background on live cells. |
| 1:500 | 2,500 | 750,000 | 299 | Good separation, but still some background. |
| 1:1000 | 1,000 | 700,000 | 699 | Optimal, best separation with low background. |
| 1:2000 | 500 | 400,000 | 399.5 | Suboptimal, reduced separation. |
| 1:4000 | 250 | 100,000 | 199.5 | Too low, poor separation. |
| Data is hypothetical and for illustrative purposes.[1] |
Protocol 2: Staining for Viability Prior to Fixation and Intracellular Staining
This protocol is ideal for experiments requiring subsequent analysis of intracellular targets.
Materials:
-
Cell suspension (1-5 x 10^6 cells/mL)
-
Protein-free buffer (e.g., PBS)
-
Optimized concentration of amine-reactive violet dye
-
FACS buffer (e.g., PBS with 2% BSA)
-
Fixation/Permeabilization buffers
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells once with a protein-free and azide-free buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[3]
-
Resuspension: Resuspend the cell pellet to a concentration of 1-10 x 10^6 cells/mL in the protein-free buffer.[3]
-
Viability Staining: Add the pre-titrated optimal concentration of the amine-reactive violet dye.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash: Wash the cells with 2 mL of FACS buffer to remove unbound dye. Centrifuge and discard the supernatant.
-
Fixation and Permeabilization: Proceed with your standard protocol for cell fixation and permeabilization.[3]
-
Intracellular Staining: Perform intracellular antibody staining as required.
-
Data Acquisition: Resuspend the final cell pellet in an appropriate buffer and analyze on a flow cytometer.
Workflow and Data Analysis
The following diagram outlines the general workflow for a flow cytometry experiment incorporating viability staining with an amine-reactive violet dye.
Caption: General experimental workflow.
During data analysis, the first step is to gate on the live cell population. This is achieved by creating a histogram of the violet dye fluorescence. The live cells will form a distinct low-fluorescence population, while the dead cells will be brightly stained. All subsequent analysis of other cellular markers should be performed on this gated "live" population to ensure data accuracy.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal from dead cells | - Insufficient dye concentration.- Very high cell viability.- Improper dye storage (moisture contamination). | - Perform a titration to find the optimal concentration.- Use a positive control of heat-killed cells.- Ensure dye is stored desiccated and at the recommended temperature.[1] |
| High background on live cells | - Dye concentration is too high.- Dye aggregates.- Inadequate washing. | - Titrate the dye to a lower concentration.- Centrifuge the reconstituted dye solution before use.- Ensure thorough washing after staining.[1] |
| Poor separation between live and dead cells | - Suboptimal dye concentration.- Incorrect compensation.- High cell autofluorescence. | - Perform a proper titration to maximize the stain index.- Use a single-stain control for the viability dye for accurate compensation.- Use an unstained control to assess autofluorescence and set gates accordingly.[1] |
Applications in Drug Development
The use of amine-reactive violet dyes in flow cytometry is a valuable tool in drug discovery and development.[8] By accurately excluding dead cells, researchers can:
-
Obtain more precise measurements of drug-induced apoptosis and cytotoxicity.
-
Improve the accuracy of immunophenotyping in preclinical and clinical samples.
-
Enhance the reliability of functional assays that are dependent on viable cells.
-
Facilitate the development of complex multicolor panels for deep characterization of immune responses to novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. Fixable Viability Dyes for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
Direct Violet 1: Investigating a Novel Application in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct Violet 1 is a diazo dye traditionally utilized in the textile industry for coloring cotton, cellulose, and other fibers.[1][2] Its established applications are primarily industrial, with recent research exploring its potential as a protein-protein interaction inhibitor, notably in the context of SARS-CoV-2.[3][4][5] Crucially, a comprehensive review of the scientific literature reveals no established or validated protocols for the use of this compound in in situ hybridization (ISH) techniques.
This document provides a summary of the known physicochemical properties of this compound. In the absence of established methods, we present a hypothetical, exploratory protocol for investigating the potential of this compound as a chromogenic stain in ISH. This protocol is based on established principles of ISH and is intended to serve as a foundational framework for researchers interested in exploring novel staining reagents. Furthermore, we provide diagrams illustrating the general workflow of in situ hybridization and a proposed workflow for evaluating this compound.
Physicochemical Properties of this compound
A clear understanding of the dye's properties is essential for any potential application in biological staining.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| C.I. Number | 22570 | [1][2] |
| CAS Number | 2586-60-9 | [1][2][3][4] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][2][3][6] |
| Molecular Weight | 728.66 g/mol | [1][2][3][4] |
| Appearance | Red-brown powder | [1][2] |
| Solubility | Soluble in water. Slightly soluble in ethanol. Insoluble in other organic solvents. | [1][2] |
Known Applications
This compound's primary use is in the dyeing of textiles, including cotton, cellulose fiber, polyamide fiber, viscose, silk, and wool.[1] It is also used in the paper pulp and leather industries.[1] More recently, it has been identified as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, with IC50 values in the micromolar range.[3][4][5]
Hypothetical Application in In Situ Hybridization
While there is no direct evidence for its use in ISH, the chemical structure of this compound as a diazo dye suggests it might possess chromogenic properties that could be harnessed for visualizing nucleic acid probes. The staining mechanism in textiles involves the dye directly binding to the substrate.[2] A hypothetical application in ISH would likely involve using this compound as a final visualization step, potentially interacting with a reporter molecule conjugated to the hybridization probe.
It is important to note that significant research and development would be required to validate its efficacy, specificity, and potential for signal amplification in an ISH workflow.
Exploratory Protocol for Chromogenic In Situ Hybridization (CISH) using this compound
This protocol is a starting point for investigating the feasibility of using this compound as a CISH stain. It is not a validated protocol and will require extensive optimization.
Objective: To determine if this compound can be used to visualize a labeled probe hybridized to a target nucleic acid sequence in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Principle: This hypothetical protocol assumes a standard indirect CISH workflow where a hapten-labeled probe is detected by a primary antibody, which is then targeted by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The enzyme would then catalyze a reaction leading to the deposition of this compound at the site of hybridization.
Materials:
-
FFPE tissue sections on charged slides
-
Deparaffinization and rehydration reagents (Xylene, ethanol series)
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Proteinase K
-
Hybridization buffer
-
Hapten-labeled DNA or RNA probe
-
Stringent wash buffers (e.g., SSC)
-
Blocking buffer (e.g., Bovine Serum Albumin)
-
Primary antibody against the hapten (e.g., anti-Digoxigenin)
-
HRP-conjugated secondary antibody
-
This compound staining solution (requires optimization of concentration and buffer)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Experimental Workflow:
Caption: Hypothetical workflow for evaluating this compound in CISH.
Procedure:
-
Deparaffinization and Rehydration: Dewax FFPE sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using an appropriate buffer to unmask the target nucleic acid.
-
Protease Digestion: Treat with Proteinase K to enhance probe penetration. The concentration and incubation time will need optimization.
-
Hybridization:
-
Apply the hapten-labeled probe in hybridization buffer to the tissue section.
-
Denature the probe and target DNA simultaneously by heating.
-
Incubate overnight at a controlled temperature to allow hybridization.[7]
-
-
Stringent Washes: Wash the slides in stringent wash buffers at elevated temperatures to remove non-specifically bound probes.
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer.
-
Incubate with a primary antibody specific to the hapten on the probe.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Chromogenic Staining with this compound:
-
Prepare a fresh staining solution of this compound. The optimal concentration, pH, and buffer composition are critical parameters to be determined experimentally.
-
Incubate the slides with the this compound solution. Incubation time will need to be optimized to achieve sufficient signal without excessive background.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain with a contrasting stain like hematoxylin to visualize cellular morphology.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
Optimization Parameters:
-
Concentration of this compound
-
pH and composition of the this compound staining buffer
-
Incubation time for staining
-
Compatibility with various counterstains
-
Signal-to-noise ratio
General Principle of In Situ Hybridization
To provide context for the proposed exploratory protocol, the following diagram illustrates the fundamental principle of in situ hybridization.
Caption: The basic principle of in situ hybridization.
Conclusion
This compound is a well-characterized dye with established industrial applications. While its physicochemical properties are known, there is currently no evidence to support its use in in situ hybridization. The provided protocol is a speculative and foundational guide for researchers who wish to investigate the potential of this compound as a novel chromogenic stain for ISH. Significant research and optimization would be necessary to validate this hypothetical application. Researchers should proceed with a clear understanding that this is an exploratory endeavor into a previously un-described application for this compound.
References
- 1. sdinternational.com [sdinternational.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C.I. This compound | C32H22N6Na2O8S2 | CID 135462983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In Situ Hybridization (ISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Staining with Amine-Reactive Violet Dyes for Microscopy
Introduction
While Direct Violet 1 is historically known as a textile dye and has been identified as a protein-protein interaction inhibitor in SARS-CoV-2 research, it is not conventionally used as a stain in microscopy.[1][2][3] This document provides detailed protocols for a common application of violet fluorescent dyes in microscopy and flow cytometry: cell viability assessment using an amine-reactive violet dye. Such dyes are crucial tools for researchers, scientists, and drug development professionals to distinguish between live and dead cells.
Amine-reactive violet dyes are valuable for assessing cell viability, especially when subsequent cell fixation and permeabilization are required for intracellular target analysis.[4][5] In viable cells, the dye is excluded due to the intact cell membrane. However, in cells with compromised membranes, a characteristic of cell death, the dye enters the cytoplasm and covalently binds to intracellular amines, resulting in stable and bright fluorescence.[4][5] This allows for a clear distinction between live and dead cell populations.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using a generic amine-reactive violet dye for cell viability assessment. Note that optimal conditions may vary depending on the specific cell type and experimental setup.
| Parameter | Recommended Value/Range | Notes |
| Excitation Wavelength (max) | ~405 nm | Compatible with violet laser lines. |
| Emission Wavelength (max) | ~450 nm | Emission is typically in the blue-violet range. |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture. |
| Working Concentration | 1:250 to 1:4000 dilution of stock | Optimal concentration should be determined by titration.[6] |
| Incubation Time | 15-30 minutes | Longer times may increase non-specific staining. |
| Incubation Temperature | Room Temperature (20-25°C) | |
| Staining Buffer | Protein-free PBS | Proteins in the buffer will react with the dye. |
Experimental Protocols
Protocol 1: Viability Staining of Suspension Cells for Microscopy or Flow Cytometry
-
Cell Preparation:
-
Harvest cells and wash them once with protein-free and azide-free Phosphate-Buffered Saline (PBS).
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Washing:
-
Add 2-3 mL of a staining buffer containing protein (e.g., PBS with 2% FBS) to stop the reaction and wash the cells.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[4]
-
Repeat the wash step.
-
-
Sample Analysis:
-
For microscopy, resuspend the cell pellet in an appropriate imaging buffer and mount on a microscope slide.
-
For flow cytometry, resuspend the final cell pellet in a suitable buffer for analysis.[5]
-
Acquire images or data using appropriate filter sets for the violet dye.
-
Protocol 2: Staining Protocol for Adherent Cells
-
Cell Preparation:
-
Gently wash the adherent cells with 1X PBS.
-
Harvest the cells using a non-enzymatic cell dissociation buffer to maintain membrane integrity.
-
-
Staining and Analysis:
-
Follow steps 1.2 through 4.3 from Protocol 1.
-
Protocol 3: Fixation and Permeabilization (Optional, for Intracellular Staining)
-
Staining:
-
Perform viability staining as described in Protocol 1 or 2.
-
-
Fixation:
-
After washing, resuspend the cells in 100 µL of a fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Incubate for 15-20 minutes at room temperature.[4]
-
-
Permeabilization and Intracellular Staining:
-
Wash the cells with staining buffer.
-
If intracellular staining is required, resuspend the cells in a permeabilization buffer (e.g., PBS with 0.1% saponin) and proceed with your standard intracellular staining protocol.[4]
-
Diagrams
Caption: Mechanism of amine-reactive violet dye staining.
Caption: Experimental workflow for viability staining.
References
Application Notes: Preparation of a Direct Violet 1 Stock Solution for Laboratory Use
Introduction
Direct Violet 1 is a diazo dye commonly used in the textile industry and, more recently, identified as a potent inhibitor of the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2).[1][2] Its ability to block viral attachment and entry makes it a valuable tool for researchers in virology and drug development.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in experimental assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions for laboratory applications.
Data Presentation
Quantitative data regarding the properties, preparation, and storage of this compound are summarized in the tables below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2586-60-9[1][3][4][5] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[1][3][5][6] |
| Molecular Weight | 728.66 g/mol [1][3][4][6] |
| Appearance | Reddish-brown powder[3][6] |
| Synonyms | C.I. This compound, Direct Violet N, Direct Violet 4RB, Chlorazol Violet N[3][6][7] |
| Solubility (in Water) | 62.5 mg/mL (approx. 85.77 mM)[1][2][8] |
| Other Solubilities | Slightly soluble in ethanol; insoluble in most other organic solvents.[3][6] |
Table 2: Preparation Guide for this compound Aqueous Stock Solutions
| Desired Concentration | Mass of this compound (MW = 728.66) |
| 1 mg | |
| 1 mM | 1.3724 mL |
| 5 mM | 0.2745 mL |
| 10 mM | 0.1372 mL |
| 85.77 mM (Saturated) | ~16 µL |
Calculations are based on the formula: Volume (L) = Mass (g) / [Concentration (mol/L) x Molecular Weight ( g/mol )].[1]
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | 4°C[8] | Long-term | Store in a sealed container, protected from light and moisture.[8] |
| Stock Solution | -20°C[1][2] | Up to 1 month[1][2] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
| -80°C[1][2] | Up to 6 months[1][2] | Preferred method for long-term storage. Protect from light.[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder (CAS 2586-60-9)
-
High-purity, sterile water (e.g., nuclease-free or cell culture grade)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator set to 37°C
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Optional: Sterile syringe filters (0.22 µm) for preparing working solutions[2]
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed based on the guide in Table 2.
-
Weighing: Accurately weigh out 7.29 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity, sterile water to the tube.
-
Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes. Due to its solubility characteristics, the powder may not dissolve completely with vortexing alone.
-
Facilitating Solubilization: To achieve complete dissolution, heat the solution to 37°C and oscillate in an ultrasonic bath for 10-15 minutes.[1] Visually inspect the solution against a light source to ensure no solid particles remain. Repeat this step if necessary.
-
Aliquoting: Once the dye is fully dissolved, dispense the stock solution into single-use, light-protected sterile cryovials. Aliquoting is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Label the aliquots clearly with the name, concentration, and date of preparation. Store them at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of a Working Solution
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate experimental buffer (e.g., PBS, cell culture media).
-
Sterilization (Optional but Recommended): If the working solution is intended for use in sterile applications like cell culture, it should be filter-sterilized through a 0.22 µm syringe filter before use.[2]
-
Usage: Use the freshly prepared working solution immediately for best results.
Visualized Workflow and Signaling
The following diagrams illustrate the experimental workflow for preparing the stock solution.
Caption: Workflow for preparing a this compound stock solution.
Safety Precautions
This compound is a chemical dye. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. chemimpex.com [chemimpex.com]
- 5. C.I. This compound | C32H22N6Na2O8S2 | CID 135462983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sdinternational.com [sdinternational.com]
- 7. scbt.com [scbt.com]
- 8. This compound - Immunomart [immunomart.com]
Application Notes: Direct Violet 1 for Cellulose Fiber Staining
Introduction
Direct Violet 1, a water-soluble anionic azo dye, is a versatile colorant traditionally used in the textile industry for dyeing cellulose-based fabrics such as cotton, viscose, and paper pulp.[1][2] Its strong affinity for cellulose fibers, ease of application, and vibrant violet hue make it a valuable tool for researchers and scientists in the analysis of cellulosic materials.[3][4] These application notes provide a detailed protocol for the use of this compound as a stain for the microscopic analysis of cellulose fibers, aiding in their identification and morphological characterization.
Principle of Staining
This compound, like other direct dyes, possesses a linear and planar molecular structure, which facilitates its alignment with the linear cellulose polymer chains.[5][6] The staining mechanism relies on the formation of non-covalent bonds, primarily hydrogen bonds and van der Waals forces, between the dye molecules and the hydroxyl groups of the cellulose.[7] The presence of sulfonic acid groups in the dye's structure enhances its solubility in water and contributes to its anionic nature.[5][6] The addition of an electrolyte, such as sodium chloride, can increase dye uptake by reducing the negative surface charge of the cellulose fibers in an aqueous environment, thereby minimizing electrostatic repulsion between the anionic dye and the fiber.[5]
Applications
-
Microscopic Visualization: Staining with this compound enhances the contrast of cellulose fibers under a light microscope, enabling detailed observation of their morphology, length, width, and surface features.
-
Fiber Identification: The characteristic violet color imparted by the stain can aid in the differentiation of cellulose fibers from other components in a mixed sample.
-
Pulp and Paper Analysis: In the pulp and paper industry, it can be used to assess fiber characteristics and the uniformity of pulp furnishes.
-
Biofuel Research: Researchers in the biofuel sector can utilize this stain to visualize cellulosic biomass during enzymatic hydrolysis and other conversion processes.
-
Drug Delivery Systems: In the development of cellulose-based drug delivery systems, this compound staining can be employed to visualize the fibrous matrix.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [2][8] |
| Molecular Weight | 728.66 g/mol | [2][8] |
| Color Index Number | 22570 | [1][8] |
| Appearance | Reddish-brown powder | [2][8] |
| Solubility in Water | Soluble | [1][3] |
| Lambda max (in water) | 525.0 nm | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution (0.1% w/v)
Materials:
-
This compound powder (C.I. 22570)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Weigh 0.1 g of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved. Gentle heating (e.g., to 90-95°C) can aid in dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add distilled water to the flask to bring the final volume to 100 mL.
-
Store the solution in a well-labeled, sealed container, protected from light.
Protocol 2: Staining of Cellulose Fibers for Microscopic Analysis
Materials:
-
Cellulose fiber sample (e.g., pulp slurry, individual fibers)
-
This compound staining solution (0.1% w/v)
-
Sodium chloride (NaCl) solution (1% w/v, optional)
-
Microscope slides and coverslips
-
Pipettes
-
Forceps or teasing needles
-
Wash bottle with distilled water
-
Blotting paper
-
Light microscope
Procedure:
-
Sample Preparation:
-
If starting with a pulp slurry, take a small, representative sample.
-
If using dry fibers, tease them apart gently with forceps or needles on a clean microscope slide.
-
Add a drop of distilled water to the fibers on the slide to disperse them.
-
-
Staining:
-
Add one to two drops of the 0.1% this compound staining solution to the dispersed fibers on the microscope slide.
-
(Optional) For enhanced staining, one drop of 1% NaCl solution can be added.[5]
-
Gently mix the stain with the fibers using a teasing needle.
-
Allow the stain to act for 1-2 minutes at room temperature.[10][11]
-
-
Washing and Mounting:
-
Carefully remove the excess stain from the slide using the edge of a piece of blotting paper.
-
Add a drop of distilled water to the stained fibers to wash away unbound dye.
-
Remove the wash water with blotting paper. Repeat this washing step once more.
-
Add a fresh drop of distilled water or a mounting medium (e.g., glycerol) to the stained fibers.
-
Carefully lower a coverslip over the sample, avoiding the formation of air bubbles.
-
-
Observation:
-
Observe the stained fibers under a light microscope at various magnifications.
-
Cellulose fibers will appear violet in color.
-
Visualizations
Caption: Experimental workflow for staining cellulose fibers with this compound.
Caption: Interaction mechanism between this compound and cellulose fibers.
References
- 1. sdinternational.com [sdinternational.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Introductory Guide to Direct Dyes | Prima Chemicals [primachemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Dyeing principles and methods of direct dyes? - Knowledge [colorfuldyes.com]
- 6. What is Principles and methods for using direct dyes? - FAQ - Emperor Chem [emperordye.com]
- 7. emrays.us [emrays.us]
- 8. tradeindia.com [tradeindia.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Cellulose fibre identification through color vectors of stained fibre :: BioResources [bioresources.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Direct Violet 1 as an Inhibitor of SARS-CoV-2 Pseudovirus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step in its infection cycle, primarily mediated by the interaction between the viral spike (S) protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1] This interaction represents a key target for the development of antiviral therapeutics. Pseudovirus entry assays provide a safe and effective platform for screening potential viral entry inhibitors in a Biosafety Level 2 (BSL-2) environment.[1][2] Direct Violet 1, an azo dye, has been identified as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and ACE2.[3][4] These application notes provide a detailed protocol for utilizing this compound in a SARS-CoV-2 pseudovirus entry assay to evaluate its inhibitory activity.
Mechanism of Action
This compound functions by directly interfering with the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[3] This inhibition of the initial attachment step prevents the subsequent conformational changes in the spike protein that are necessary for membrane fusion and viral entry into the host cell.
Quantitative Data Summary
The inhibitory activity of this compound against SARS-CoV-2 has been quantified in various assays. The following table summarizes the key inhibitory concentrations (IC50).
| Assay Type | Target Interaction | IC50 Value | Reference |
| Pseudovirus Entry Assay | SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | 35.8 μM | [3] |
| Binding Assay | SARS-CoV-2-S-RBD binding to human ACE2 | 1.47 μM | [3] |
| Binding Assay | SARS-CoV-S1S2 binding to ACE2 | 2.63 μM | [3] |
| Binding Assay | TNF-R1 binding to TNFα | 2.11 μM | [3] |
Signaling Pathway and Inhibition
The entry of SARS-CoV-2 is a multi-step process involving receptor binding and proteolytic cleavage of the spike protein. The diagram below illustrates this pathway and the inhibitory action of this compound.
Caption: SARS-CoV-2 entry pathway and inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for a SARS-CoV-2 pseudovirus entry assay to evaluate the inhibitory potential of this compound. This protocol is based on established lentiviral pseudotyping systems.[5]
Materials and Reagents
-
Cell Lines:
-
HEK293T cells (for pseudovirus production)
-
HEK293T cells stably expressing human ACE2 (293T-ACE2) (for infectivity assay)[5]
-
-
Plasmids:
-
Lentiviral backbone plasmid encoding a reporter gene (e.g., Luciferase or GFP)
-
Plasmid expressing the SARS-CoV-2 Spike protein[5]
-
Packaging plasmids (e.g., psPAX2 and pMD2.G for lentivirus production)
-
-
Reagents:
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Polybrene
-
Luciferase assay reagent (if using a luciferase reporter)
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO2)
-
Biosafety cabinet (BSL-2)
-
96-well plates (white, clear-bottom for luciferase assays)
-
Luminometer or fluorescence microscope
-
Experimental Workflow Diagram
Caption: Workflow for SARS-CoV-2 pseudovirus entry inhibition assay.
Step-by-Step Protocol
Part 1: SARS-CoV-2 Pseudovirus Production (Days 1-3)
-
Cell Seeding (Day 1): Seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection (Day 2): Co-transfect the HEK293T cells with the SARS-CoV-2 Spike plasmid, the lentiviral backbone plasmid (encoding the reporter), and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Virus Harvest (Day 4): At 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped viral particles.
-
Clarification and Storage: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the pseudovirus and store at -80°C. It is recommended to titer the virus stock before use in inhibition assays.
Part 2: Pseudovirus Entry Inhibition Assay (Days 4-6)
-
Cell Seeding (Day 4): Seed 293T-ACE2 cells in a 96-well plate at a density of 1.25 x 10^4 cells per well in 50 µL of culture medium.[5] Incubate overnight.
-
Compound Preparation (Day 5): Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., ranging from 0.1 µM to 100 µM). Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest drug concentration well).
-
Virus-Inhibitor Incubation: In a separate plate, mix equal volumes of the diluted this compound and the pseudovirus suspension. Incubate the mixture at 37°C for 1 hour.[5]
-
Infection: After the overnight incubation of the 293T-ACE2 cells, carefully remove the medium and add 100 µL of the virus-inhibitor mixture to the corresponding wells.[5] Include wells with virus only (positive control) and cells only (negative control). Add polybrene to a final concentration of 5 µg/mL to enhance transduction efficiency.[5]
-
Incubation (Days 5-7): Incubate the plate at 37°C for 48-72 hours.
-
Readout (Day 7):
-
For Luciferase Reporter: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.
-
For GFP Reporter: Measure the percentage of GFP-positive cells using a fluorescence microscope or a flow cytometer.
-
Data Analysis
-
Normalize the reporter signal (e.g., Relative Light Units for luciferase) by subtracting the background signal from the negative control wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.
Conclusion
The SARS-CoV-2 pseudovirus entry assay is a robust and adaptable method for evaluating the efficacy of entry inhibitors like this compound. The provided protocol offers a framework for researchers to investigate the antiviral properties of this and other compounds targeting the critical spike-ACE2 interaction. The demonstrated inhibitory activity of this compound in this assay system underscores its potential as a lead compound for the development of novel SARS-CoV-2 therapeutics.
References
- 1. A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Violet Dyes for Cell Staining
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of violet dyes for accurate and reproducible cell staining experiments. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using violet dyes for live/dead cell discrimination?
A1: Amine-reactive violet dyes are commonly used to distinguish between live and dead cells based on cell membrane integrity. Live cells with intact membranes are impermeable to these dyes, resulting in minimal surface staining of extracellular amine groups. In contrast, dead cells have compromised membranes that allow the dye to enter and covalently bind to the abundant intracellular amine groups of proteins, leading to a significantly brighter fluorescent signal.[1][2][3] This difference in fluorescence intensity allows for the clear separation of live and dead cell populations, particularly in flow cytometry analysis. The covalent nature of the bond ensures the staining is stable and can withstand subsequent fixation and permeabilization steps.[2][4]
Q2: Why is it critical to titrate the violet dye concentration?
A2: Titration is a crucial step to determine the optimal concentration of the violet dye for your specific cell type and experimental conditions. The goal is to achieve the best possible separation between live and dead cell populations (a high stain index) while minimizing background fluorescence on the live cells.[1][4]
-
Too little dye: This will result in dim staining of dead cells, making it difficult to distinguish them from the live population.[1]
-
Too much dye: This can lead to increased non-specific background staining of live cells, which can cause spectral spillover into other channels and complicate data analysis.[1][5]
Q3: What type of buffer should be used for staining with amine-reactive violet dyes?
A3: It is essential to stain cells with amine-reactive dyes in a protein-free buffer, such as Phosphate-Buffered Saline (PBS).[4] Proteins present in buffers or culture media (e.g., Bovine Serum Albumin or Fetal Bovine Serum) contain free amines that will compete with the cellular proteins for dye conjugation, leading to reduced staining efficiency.[4]
Q4: Can I use amine-reactive violet dyes on cells that have already been fixed?
A4: No, staining with amine-reactive viability dyes must be performed on live cells before any fixation or permeabilization steps. The mechanism of action relies on the differential permeability of the live versus dead cell membranes.[3][4]
Troubleshooting Guides
Problem 1: Weak or No Signal from the Dead Cell Population
| Possible Cause | Recommendation | Citation |
| Insufficient Dye Concentration | The concentration of the dye is too low. Perform a titration experiment to determine the optimal concentration for your cell type. | [1][6][7] |
| Low Percentage of Dead Cells | If your sample has very high viability, the dead cell population may be too small to detect. Consider preparing a positive control by heat-killing a small aliquot of your cells (e.g., 55-65°C for 5-10 minutes) and mixing it with your live cells before staining. | [1] |
| Improper Dye Storage or Handling | Amine-reactive dyes are sensitive to moisture. Ensure the dye is stored desiccated and at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation. | [1] |
| Incorrect Instrument Settings | Ensure the correct laser and filter combination is being used for the specific violet dye. | [8] |
Problem 2: High Background Fluorescence in the Live Cell Population
| Possible Cause | Recommendation | Citation |
| Dye Concentration is Too High | Excess dye can lead to non-specific binding to the surface of live cells. Titrate the dye to find the lowest concentration that still provides good separation of dead cells. | [1][6][7] |
| Presence of Proteins in Staining Buffer | Staining in the presence of protein-containing media or buffers will quench the dye and reduce its availability for staining dead cells, potentially leading to the need for higher concentrations and increased background. Always stain in a protein-free buffer like PBS. | [4] |
| Extended Incubation Time | While less common, excessively long incubation times could potentially lead to some uptake by live cells. Adhere to the recommended incubation time in the protocol. | [7] |
| Improper Gating Strategy | Ensure that you are correctly gating on your cell population of interest and excluding debris, which can non-specifically bind the dye. | [3] |
Problem 3: Poor Resolution Between Live and Dead Cell Populations
| Possible Cause | Recommendation | Citation |
| Suboptimal Dye Concentration | An inappropriate dye concentration is a primary cause of poor resolution. A full titration is necessary to find the optimal concentration that maximizes the stain index. | [1][4] |
| Cell Clumping | Aggregates of cells can lead to inconsistent staining and analysis. Ensure you have a single-cell suspension before staining. | [7] |
| Instrument Settings Not Optimized | Adjust the voltage/gain settings on your flow cytometer to ensure the populations are on scale and well-separated. | [7] |
Experimental Protocols
Protocol 1: Titration of Violet Viability Dye
This protocol outlines the steps to determine the optimal concentration of an amine-reactive violet viability dye.
1. Cell Preparation:
- Prepare a single-cell suspension of your cells of interest at a concentration of 1-5 x 10⁶ cells/mL in a protein-free buffer (e.g., PBS).
- To generate a dead cell population, take a portion of the cells and heat-treat them at 65°C for 1-2 minutes or incubate them at 55-65°C for 5-10 minutes.[1][4]
- Mix the live and heat-killed cell populations to create a sample with a good proportion of both live and dead cells (e.g., a 1:1 ratio).[1]
2. Dye Preparation and Staining:
- Reconstitute the lyophilized amine-reactive dye in DMSO as per the manufacturer's instructions to create a stock solution.
- Prepare a series of dilutions of the dye in protein-free PBS. A typical starting range is from 0.1 µL to 2.0 µL of stock solution per 1 mL of cell suspension.[4]
- Aliquot approximately 1 x 10⁶ cells for each concentration to be tested, including an unstained control.
- Add the corresponding volume of diluted dye to each tube of cells.
- Vortex immediately to ensure even distribution of the dye.
- Incubate for 15-30 minutes at room temperature, protected from light.
3. Data Acquisition and Analysis:
- Wash the cells with staining buffer (e.g., PBS with 2% FBS).
- Resuspend the cells in staining buffer for flow cytometry analysis.
- Acquire data on a flow cytometer using the appropriate violet laser and emission filter.
- For each concentration, create a histogram plot of the fluorescence intensity.
- Identify the concentration that provides the largest separation between the dim (live) and bright (dead) populations while keeping the fluorescence of the live population as low as possible.[4]
Visualizations
Caption: Workflow for titrating an amine-reactive violet viability dye.
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biotium.com [biotium.com]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting uneven staining with Direct Violet 1
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing uneven staining with Direct Violet 1. The following frequently asked questions (FAQs) and resources address common issues to help you achieve consistent and reliable staining results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of uneven or patchy staining with this compound?
Uneven staining with this compound can stem from several factors throughout the experimental workflow. The most frequent causes include:
-
Inadequate Specimen Preparation: Improper fixation, incomplete deparaffinization (for tissue sections), or variations in section thickness can all lead to patchy results.[1][2] Residual paraffin wax, for instance, can prevent the aqueous dye solution from penetrating the tissue evenly.[1]
-
Dye Aggregation: Direct dyes, including azo dyes like this compound, have a tendency to self-aggregate in aqueous solutions, especially at high concentrations.[3][4] These aggregates can lead to irregular dye deposition on the specimen.
-
Staining Protocol Deficiencies: Incorrect dye concentration, suboptimal incubation time or temperature, and inappropriate pH of the staining solution can all contribute to uneven staining.[2][5]
-
Reagent Quality and Handling: The quality and freshness of the dye and other reagents are crucial. Allowing sections to dry out at any stage of the staining process can also cause inconsistencies.[1]
Q2: My this compound staining is very weak or absent. What should I check?
Weak or no staining is a common issue that can be traced back to several protocol steps:
-
Staining Solution Quality: Ensure your this compound solution is freshly prepared. The staining capacity of some direct dyes can diminish over time.
-
pH of Staining Solution: The pH is critical for direct dye binding. While specific optimal pH for this compound in biological staining is not widely published, for other direct dyes like Picrosirius Red, an acidic pH is necessary for specific binding.[1] You may need to empirically determine the optimal pH for your application.
-
Insufficient Dye Concentration: The concentration of this compound may be too low. A titration experiment is recommended to determine the optimal concentration for your specific cell type or tissue.[6]
-
Incomplete Rehydration/Deparaffinization: For tissue sections, ensure that all paraffin wax is removed and the tissue is fully rehydrated before staining, as residual wax will block the dye.[1][5]
Q3: I'm observing high background staining. How can I reduce it?
High background can obscure your target and is often caused by:
-
Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding.[1][6]
-
Overly Long Staining Time: Reducing the incubation time in the staining solution can help minimize background.[1]
-
Inadequate Washing: Insufficient washing after the staining incubation can leave unbound dye in the sample.[6] Ensure you perform the recommended number of washes.
Quantitative Data Summary
Optimizing key quantitative parameters is crucial for achieving even staining. The following table provides recommended starting ranges for this compound staining protocols. Note that optimal conditions should be determined empirically for your specific application.
| Parameter | Recommended Range | Rationale |
| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations can lead to aggregation and background; lower concentrations may result in weak staining.[2] |
| Incubation Time | 10 - 60 minutes | Shorter times may be insufficient for binding, while longer times can increase background.[7] |
| Incubation Temperature | Room Temperature (20-25°C) to 100°C | For cellulose fibers, maximum affinity is at 100°C.[8] For biological specimens, start at room temperature and optimize as needed. |
| pH of Staining Solution | 4.0 - 7.0 | The pH can significantly affect dye binding.[1][5] An acidic pH may be required for some substrates. |
Experimental Protocols
Protocol 1: Standard Staining with this compound (General)
This protocol provides a general workflow for staining with this compound.
-
Deparaffinization and Rehydration (for FFPE tissues):
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse slides in distilled water for 5 minutes.[2]
-
-
Staining:
-
Prepare a fresh this compound staining solution at the desired concentration (e.g., 0.5% w/v in distilled water).
-
Filter the staining solution to remove any aggregates.
-
Immerse slides in the this compound solution for the optimized duration (e.g., 30 minutes).
-
-
Rinsing:
-
Rinse slides briefly in distilled water to remove excess stain.
-
-
Dehydration:
-
Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol).
-
-
Clearing and Mounting:
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Mount with a compatible mounting medium and coverslip.[2]
-
Protocol 2: Titration of this compound to Optimize Concentration
This protocol helps determine the optimal dye concentration to maximize the signal-to-noise ratio.
-
Prepare a range of this compound concentrations: Prepare serial dilutions of your this compound stock solution. A good starting range would be 0.1%, 0.25%, 0.5%, 0.75%, and 1.0% (w/v).
-
Stain replicate samples: Use identical specimens (e.g., adjacent tissue sections, or aliquots of the same cell suspension) for each concentration.
-
Follow the standard staining protocol: Stain each sample with a different dye concentration, keeping all other parameters (incubation time, temperature, etc.) constant.
-
Evaluate the staining: Microscopically examine the slides and compare the staining intensity of the target structure versus the background.
-
Select the optimal concentration: The ideal concentration will provide strong specific staining with minimal background.
Visual Troubleshooting Guides
The following diagrams illustrate a logical workflow for troubleshooting uneven staining and highlight the key factors influencing the outcome.
Caption: Troubleshooting workflow for uneven staining.
Caption: Key factors influencing staining evenness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Improving the Photostability of Direct Violet 1 in Imaging
Welcome to the technical support center for Direct Violet 1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of this compound in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a significant issue when using this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, which results in the loss of its ability to fluoresce.[1] During fluorescence microscopy, the dye is exposed to high-intensity excitation light, which can cause it to react with surrounding molecules, particularly oxygen, leading to its degradation.[1][2] This is problematic in imaging experiments, especially those requiring long-term observation, as it leads to a gradual fading of the fluorescent signal, which can compromise quantitative analysis and the overall quality of the images.[1]
Q2: How susceptible is this compound to photobleaching?
Q3: What are the primary factors that accelerate the photobleaching of this compound?
A3: Several factors can accelerate the rate of photobleaching for this compound and other fluorophores:
-
High-Intensity Excitation Light: More intense and prolonged exposure to the excitation light source increases the rate of photochemical reactions that destroy the dye.[1]
-
Presence of Molecular Oxygen: Reactive oxygen species are a major cause of photobleaching. The interaction of the excited fluorophore with oxygen can lead to its permanent damage.[1][2]
-
Suboptimal Imaging Medium: The pH, viscosity, and chemical composition of the mounting or imaging medium can significantly influence the photostability of the fluorophore.[1]
Q4: Can antifade reagents be used to improve the photostability of this compound?
A4: Yes, using a mounting medium containing an antifade reagent is a highly recommended and effective strategy to reduce photobleaching for both fixed and live-cell imaging.[2][3] Antifade reagents work by scavenging free radicals and reducing the production of reactive oxygen species, thereby protecting the fluorophore from photochemical damage.[2]
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with this compound, with a focus on improving its photostability.
Issue 1: Rapid loss of fluorescent signal during time-lapse imaging.
-
Possible Cause: Photobleaching due to excessive excitation light exposure.
-
Troubleshooting Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that maintains an acceptable signal-to-noise ratio.
-
Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image acquisitions if the biological process under observation allows.
-
Use an Antifade Reagent: Mount the sample in a commercially available antifade mounting medium. A comparison of common antifade reagents is provided in Table 1.
-
Issue 2: High background fluorescence, obscuring the signal from this compound.
-
Possible Cause: Non-specific binding of the dye or autofluorescence of the sample.
-
Troubleshooting Steps:
-
Optimize Dye Concentration: Titrate the concentration of this compound to find the lowest effective concentration that provides specific staining without high background.[1]
-
Ensure Thorough Washing: After staining, perform adequate washing steps to remove any unbound dye.[1]
-
Use a Blocking Solution: For immunofluorescence applications, use an appropriate blocking buffer to prevent non-specific antibody binding.
-
Consider Spectral Unmixing: If autofluorescence is an issue, use spectral imaging and linear unmixing to separate the this compound signal from the background.
-
Issue 3: Inconsistent fluorescence intensity across the sample or between experiments.
-
Possible Cause: Variations in sample preparation, mounting, or imaging conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all steps of the staining and mounting protocol are performed consistently for all samples.
-
Use Fresh Antifade Reagent: Antifade reagents can lose their effectiveness over time. Use fresh reagent for each experiment.
-
Maintain Consistent Imaging Settings: Use the same microscope settings (laser power, exposure time, gain, etc.) for all acquisitions that will be quantitatively compared.
-
Allow Mounting Medium to Cure: If using a hardening mounting medium, allow it to fully cure according to the manufacturer's instructions before imaging to ensure a stable refractive index.
-
Quantitative Data
Due to the limited availability of specific photophysical data for this compound in a biological imaging context, the following table presents data for a selection of commonly used violet-excitable fluorescent dyes. This comparative data can help researchers select alternative probes or understand the general performance to expect from dyes in this spectral range.
Table 1: Photophysical Properties of Selected Violet-Excitable Dyes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Photostability |
| Brilliant Violet 421™ | 405 | 421 | ~0.80 | High |
| DAPI | 358 | 461 | ~0.92 (bound to DNA) | Moderate |
| Alexa Fluor® 405 | 402 | 421 | 0.53 | Moderate |
| Pacific Blue™ | 401 | 452 | 0.61 | Low |
Data is compiled from various sources and should be used as a general guide. Photostability is a relative measure and can be highly dependent on experimental conditions.
Key Experimental Protocols
Protocol 1: Assessing the Photobleaching Rate of this compound
This protocol outlines a method to quantify the photobleaching rate of this compound under your specific experimental conditions.
Materials:
-
Sample stained with this compound
-
Fluorescence microscope with a suitable filter set for violet excitation/emission
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your cells or tissue stained with this compound according to your standard protocol and mount using the desired mounting medium.[1]
-
Microscope Setup:
-
Turn on the microscope and fluorescence light source.
-
Select the appropriate filter cube for this compound (e.g., 405 nm excitation, 450/50 nm emission).
-
Choose a representative field of view with clearly stained structures.
-
-
Image Acquisition:
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) that is clearly stained with this compound.
-
Select another ROI in a background area with no staining.
-
For each time point, measure the mean fluorescence intensity within the signal ROI and the background ROI.[1]
-
Subtract the background intensity from the signal intensity for each time point.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point.[1]
-
Plot the normalized intensity as a function of time. This curve represents the photobleaching rate of this compound under your specific conditions.[1]
-
Protocol 2: Evaluating the Efficacy of Antifade Reagents
This protocol allows for the comparison of different antifade reagents to determine the most effective one for preserving the this compound signal.
Materials:
-
Multiple samples stained with this compound
-
A selection of different antifade mounting media (e.g., ProLong™ Gold, VECTASHIELD®, Fluoromount-G™)
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare multiple identical samples stained with this compound.
-
Mounting: Mount each sample with a different antifade reagent, following the manufacturer's instructions. Include a control sample mounted without an antifade reagent (e.g., in PBS).
-
Photobleaching Assessment: For each mounted sample, perform the photobleaching assessment as described in Protocol 1 .
-
Data Comparison:
-
Plot the photobleaching curves for all tested conditions on the same graph.
-
Compare the decay rates of the fluorescence signal. The antifade reagent that results in the slowest decay rate is the most effective at preserving the this compound signal under your imaging conditions.
-
Visualizations
References
Technical Support Center: Optimizing Direct Violet 1 Staining Protocols
Welcome to the technical support center for Direct Violet 1 staining protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal staining results in your experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its application in a research setting?
This compound is a diazo dye.[1][2][3] While traditionally used as a textile dye, its properties as a direct dye allow it to be explored for staining biological specimens in a research context. Direct dyes, as a class, are used for staining various cellular components, including amyloid fibrils.[4] For instance, Crystal Violet, another direct dye, is noted for producing metachromasia when staining amyloid, resulting in a deep red-purple color against a blue background.[4]
Q2: What is the general principle behind direct dye staining in biological samples?
Direct dyes are anionic dyes that can bind to tissues, particularly proteins, through non-covalent interactions such as hydrogen bonding. The staining mechanism of some direct dyes, like Congo red when used for amyloid, is not fully characterized but is dependent on the dye molecules aligning with the protein structure.[5] The effectiveness of the staining is influenced by factors such as pH, dye concentration, and incubation time.[6]
Q3: Why is optimizing the incubation time crucial for this compound staining?
Optimizing the incubation time is critical to ensure sufficient binding of the dye to the target structures without causing excessive background staining. An overly short incubation may result in weak or no signal, while an overly long incubation can lead to high background, which obscures the specific signal, and potentially even dye precipitation.[6] It is recommended to perform a time-course experiment to determine the minimal time required for adequate staining.[7]
Q4: How does dye concentration affect the staining outcome?
The concentration of the this compound solution is a key parameter to optimize. A concentration that is too low will result in a weak signal. Conversely, a concentration that is too high can lead to non-specific binding and high background fluorescence.[7] It is advisable to perform a titration to find the optimal dye concentration for your specific cell type or tissue.[7]
Experimental Protocols
While specific, validated protocols for the use of this compound in microscopy are not widely published, a generalized protocol for direct dye staining of cells or tissue sections can be adapted. The following is a representative workflow that should be optimized for your specific application.
Generalized this compound Staining Protocol for Adherent Cells or Tissue Sections
-
Preparation of Staining Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS). Further dilute the stock solution to a working concentration in a suitable buffer. The optimal concentration should be determined through titration experiments.
-
Sample Preparation:
-
For Adherent Cells: Culture cells on coverslips or in imaging plates. Wash the cells with Phosphate-Buffered Saline (PBS).
-
For Tissue Sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
-
Fixation (Optional but Recommended): Fix the cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Wash thoroughly with PBS.
-
Staining: Incubate the samples with the this compound working solution. The incubation time is a critical parameter to optimize and can range from a few minutes to over an hour. It is recommended to test a range of incubation times (e.g., 10, 30, 60 minutes).
-
Washing: Gently wash the samples multiple times with PBS or a buffer of your choice to remove unbound dye and reduce background signal.
-
Counterstaining (Optional): If desired, a nuclear counterstain can be applied.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Image the stained samples using a fluorescence or bright-field microscope with suitable filters.
Data Presentation
Table 1: Troubleshooting Guide for Common this compound Staining Issues
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate incubation time. | Increase the incubation time. Perform a time-course experiment to find the optimal duration. |
| Low dye concentration. | Increase the dye concentration. Perform a concentration titration.[7] | |
| Poor dye penetration. | For tissue sections, ensure complete deparaffinization.[6] For cells, consider a permeabilization step if targeting intracellular structures. | |
| pH of the staining solution is not optimal. | Verify and adjust the pH of the staining solution, as dye binding can be pH-dependent.[6] | |
| High Background Staining | Excessive incubation time. | Reduce the incubation time.[6] |
| Dye concentration is too high. | Decrease the dye concentration.[6] | |
| Inadequate washing. | Increase the number and duration of washing steps after staining. | |
| Dye aggregation. | Filter the staining solution before use to remove any precipitates. | |
| Uneven or Patchy Staining | Incomplete deparaffinization of tissue sections. | Ensure thorough removal of paraffin wax with fresh xylene.[6] |
| Sections dried out during the staining procedure. | Keep the sections hydrated throughout the staining process. | |
| Uneven application of the staining solution. | Ensure the entire sample is uniformly covered with the staining solution. | |
| Dye Precipitates on the Sample | Staining solution is too concentrated or old. | Prepare a fresh staining solution at a lower concentration and filter it before use. |
| Incompatibility with the buffer. | Test different buffers for dissolving the dye. |
Mandatory Visualization
Caption: A generalized experimental workflow for this compound staining.
Caption: A troubleshooting decision tree for common this compound staining issues.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 5. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Preventing cell detachment during Direct Violet 1 staining
Welcome to the technical support center for Direct Violet 1 staining. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent cell detachment and ensure successful staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell detachment during staining procedures?
A1: Cell detachment during staining is often a result of a combination of mechanical and chemical stresses. The most common culprits include:
-
Suboptimal Fixation: The choice of fixative and the fixation time can significantly impact cell adhesion. Some fixatives can be harsh on cell membranes.[1][2]
-
Harsh Washing Steps: Aggressive pipetting or aspiration of washing buffers can dislodge weakly attached cells.[3]
-
Enzymatic Dissociation: The use of enzymes like trypsin to harvest cells before staining can damage cell surface proteins crucial for adhesion.[4]
-
Poor Initial Cell Adhesion: Factors like low cell density, contamination (e.g., mycoplasma), or inappropriate culture vessel coatings can lead to weakly attached cells that are more prone to detachment.[5][6][7]
-
Permeabilization Agents: Detergents like Triton X-100, used for permeabilization, can lyse cells if used at high concentrations or for extended periods.
Q2: Is "this compound" the correct dye for live/dead staining in fixed cells?
A2: The term "this compound" typically refers to an azo dye used in the textile industry and for some in vitro assays inhibiting protein-protein interactions.[8] For viability staining in protocols involving fixation and permeabilization, you should use an amine-reactive, fixable viability dye. A common example is Reactive Violet 1 , which is specifically designed for this purpose.[9] These dyes are impermeant to live cells but can enter dead cells with compromised membranes, covalently binding to intracellular proteins. This stable binding ensures the live/dead signal is preserved through fixation and permeabilization.[9][10]
Q3: Can I use methanol instead of paraformaldehyde (PFA) for fixation?
A3: Yes, methanol is an alternative to PFA, but they work differently and have distinct advantages and disadvantages. PFA is a cross-linking fixative that preserves cell morphology well by creating covalent bonds between proteins.[2] Methanol is a precipitating fixative that dehydrates the cell, which can be harsher on cellular and membrane structures.[1][2] For loosely adherent cells, PFA is generally recommended for better preservation of morphology and adhesion.[2]
Q4: How can I improve the initial attachment of my cells to the culture surface?
A4: To enhance cell adhesion before starting your staining protocol, consider the following:
-
Coated Cultureware: Use culture vessels coated with extracellular matrix proteins like poly-D-lysine, fibronectin, or collagen.[11]
-
Optimal Cell Confluency: Plate cells at an optimal density. Overly confluent or sparse cultures can lead to detachment.[5]
-
Healthy Cell Culture: Ensure your cells are healthy, free from contamination, and within a low passage number.[6][7]
Troubleshooting Guide: Preventing Cell Detachment
This guide addresses specific issues of cell loss during the this compound (or equivalent reactive violet dye) staining workflow.
| Problem | Potential Cause | Recommended Solution |
| Significant cell loss after fixation | Fixative is too harsh or fixation time is incorrect. | 1. Switch to PFA: If using methanol, switch to 4% PFA in PBS, which is generally better at preserving cell morphology and adhesion.[2] 2. Optimize Fixation Time: For 4% PFA, a 10-15 minute incubation at room temperature is standard. Avoid over-fixation. 3. Use Cold Fixative: For delicate cells, try fixing with ice-cold PFA on ice to slow down metabolic processes immediately. |
| Cells detach during washing steps | Mechanical force from pipetting is too strong. | 1. Gentle Buffer Addition: Do not pipette liquids directly onto the cell monolayer. Instead, add solutions slowly against the side of the well.[3] 2. Leave Residual Volume: When aspirating, leave a small amount of liquid in the well to prevent the cell layer from drying out and to cushion the addition of the next solution. 3. Increase Wash Volume & Number: Instead of completely removing the buffer, you can perform serial dilutions by adding a larger volume of fresh buffer, mixing gently, and then removing a portion. Repeat this 4-5 times.[3] |
| Cells round up and detach after PBS wash | The PBS used lacks essential ions. | Ensure your PBS contains calcium and magnesium ions (Ca++/Mg++). These divalent cations are crucial for the function of cell adhesion molecules. |
| Cells are lost after permeabilization | The permeabilization agent is too concentrated or the incubation is too long. | 1. Reduce Triton X-100 Concentration: If using 0.5% Triton X-100, try reducing it to 0.1%.[11] 2. Use a Milder Detergent: Consider using a gentler detergent like saponin, especially if membrane integrity is critical.[2] 3. Optimize Incubation Time: Reduce the permeabilization step to 10-15 minutes at room temperature. |
Experimental Protocols
Protocol 1: Viability Staining of Adherent Cells with Reactive Violet 1
This protocol is designed for adherent cells cultured on coverslips or in multi-well plates and includes steps for subsequent immunofluorescence.
Materials:
-
Adherent cells cultured on sterile glass coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS) with Ca++/Mg++
-
Reactive Violet 1 dye and anhydrous DMSO
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
Primary and secondary antibodies (for subsequent IF)
-
Mounting medium
Methodology:
-
Prepare Reactive Violet 1 Working Solution: Prepare a working solution of the reactive violet dye in protein-free PBS according to the manufacturer's instructions.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with PBS.
-
Add the reactive violet dye working solution to the cells, ensuring the monolayer is fully covered.
-
Incubate for 15-30 minutes at room temperature, protected from light.[10]
-
-
Washing:
-
Carefully aspirate the dye solution.
-
Wash the cells three times with PBS to remove unbound dye.[10]
-
-
Fixation:
-
Fix the cells by adding 4% PFA in PBS.
-
Incubate for 15 minutes at room temperature.[10]
-
Wash the cells twice with PBS.
-
-
Permeabilization (if staining intracellular targets):
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Staining:
-
Proceed with your standard immunofluorescence protocol (blocking, primary and secondary antibody incubations).[10]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with a filter set suitable for violet excitation (e.g., 450/50 nm bandpass filter).[10]
-
Quantitative Data Summary
While direct quantitative data on cell detachment rates during staining is sparse in the literature, the choice of fixative is a critical factor. The following table summarizes the qualitative and quantitative effects of the two most common fixation methods.
| Parameter | 4% Paraformaldehyde (PFA) | 100% Methanol (Cold) | Reference |
| Mechanism | Cross-links proteins, forming a stable network. | Dehydrates and precipitates proteins. | [2] |
| Morphology Preservation | Excellent, preserves cellular structure well. | Can cause cell shrinkage and alter morphology. | [1] |
| Membrane Integrity | Good, membranes are largely preserved. | Poor, removes lipids and can damage membranes. | [1][2] |
| Effect on Adhesion | Generally better for maintaining cell adhesion. | Can be harsh and lead to detachment, especially for weakly adherent cells. | [1][2] |
| Gene/Transcript Recovery (scRNA-seq) | Higher number of genes and transcripts detected compared to methanol. | Lower recovery of genes and transcripts. | [12] |
| Permeabilization Required | Yes, typically requires a separate permeabilization step with a detergent. | No, methanol both fixes and permeabilizes. |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for viability staining with Reactive Violet 1 followed by immunofluorescence.
Diagram 2: Troubleshooting Logic for Cell Detachment
Caption: A troubleshooting flowchart for identifying and resolving causes of cell detachment.
References
- 1. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Quantitative comparison of cell-cell detachment force in different experimental setups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tpp.ch [tpp.ch]
- 5. benchchem.com [benchchem.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Quantitative comparison of cell-cell detachment force in different experimental setups [arxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quenching Background Fluorescence with Direct Violet 1
Welcome to the technical support center for utilizing Direct Violet 1 as a potential agent for quenching background fluorescence in your experiments. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how can it be used to quench background fluorescence?
This compound is a double azo dye, traditionally used in the textile industry for dyeing cotton and other cellulose fibers.[1][2] Its potential application in fluorescence microscopy stems from the properties of some azo dyes to act as quenchers.[3][4][5][6][7] The proposed mechanism involves the absorption of stray light or the non-radiative transfer of energy from autofluorescent molecules in the tissue, thereby reducing background noise and improving the signal-to-noise ratio of your specific fluorescent probes.
Q2: What types of autofluorescence can this compound potentially reduce?
Autofluorescence in biological samples can originate from various endogenous molecules such as collagen, elastin, NADH, and lipofuscin.[8][9][10] While specific data for this compound is not available, similar dyes have been used to quench lipofuscin-related autofluorescence and general background from aldehyde fixation.[8][11][12] It is hypothesized that this compound may be effective in reducing broad-spectrum autofluorescence, particularly in the green and red channels.
Q3: Is this compound compatible with common fluorophores?
Compatibility with your specific fluorophores will require empirical testing. As a general guideline, it is advisable to select fluorophores that have narrow emission spectra and are spectrally distinct from the absorption spectrum of this compound. Red-shifted fluorophores are often less affected by broad-spectrum quenchers.
Q4: Are there any safety concerns with using this compound?
Yes, it is important to be aware that this compound can decompose to produce benzidine, a known carcinogen.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste containing this compound according to your institution's hazardous waste disposal guidelines. An alternative, C.I. Direct Violet 47, has been suggested as a safer substitute.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence persists after treatment. | Inadequate concentration of this compound. | Optimize the concentration of this compound. Start with a low concentration (e.g., 0.01%) and titrate up to a higher concentration (e.g., 0.1%) to find the optimal balance between quenching and potential signal loss. |
| Insufficient incubation time. | Increase the incubation time with the this compound solution. Test a range of incubation times (e.g., 5, 10, 20 minutes) to determine the most effective duration for your sample type. | |
| Incomplete removal of unbound dye. | Ensure thorough washing steps after the this compound treatment to remove any residual dye that could contribute to background. | |
| Weak specific fluorescence signal. | Quenching of the specific fluorophore. | Reduce the concentration of this compound or the incubation time. Consider using a fluorophore with a more red-shifted emission spectrum, which may be less susceptible to quenching. |
| Photobleaching. | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium to protect your fluorophores. | |
| Uneven quenching across the sample. | Inconsistent application of the quenching solution. | Ensure the entire sample is evenly covered with the this compound solution during incubation. Gentle agitation can help to ensure uniform distribution. |
| Presence of highly autofluorescent structures (e.g., lipofuscin). | For tissues with high levels of lipofuscin, a pre-treatment with a lipophilic quencher like Sudan Black B might be more effective, followed by your standard immunofluorescence protocol.[8] | |
| Precipitate formation on the tissue. | Poor solubility of this compound. | Ensure the this compound is fully dissolved in the solvent before application. Gentle warming or sonication may aid in dissolution.[13] Filter the solution through a 0.22 µm filter before use to remove any undissolved particles. |
Experimental Protocols
Hypothetical Protocol for Quenching Autofluorescence in Paraffin-Embedded Tissue Sections
This protocol is a suggested starting point and should be optimized for your specific application.
Materials:
-
This compound powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Deparaffinization and rehydration reagents (e.g., xylene, graded ethanol series)
-
Antigen retrieval reagents (if required)
-
Blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)
-
Primary and fluorescently labeled secondary antibodies
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize and rehydrate your paraffin-embedded tissue sections through a standard series of xylene and graded ethanol washes.
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to your established protocol for the target antigen.
-
Preparation of this compound Quenching Solution: Prepare a 0.1% (w/v) stock solution of this compound in 70% ethanol. Note: Gently warm or sonicate to ensure complete dissolution.[13] For working solutions, dilute the stock solution in 70% ethanol to the desired concentration (e.g., 0.01% - 0.1%). It is recommended to filter the final solution.
-
Quenching Step:
-
Incubate the rehydrated tissue sections with the this compound working solution for 5-10 minutes at room temperature.
-
Optimization is crucial. Test different concentrations and incubation times to achieve optimal quenching with minimal impact on your specific signal.
-
-
Washing: Wash the sections thoroughly with 70% ethanol (2 x 5 minutes) followed by PBS (2 x 5 minutes) to remove excess this compound.
-
Immunostaining:
-
Proceed with your standard immunofluorescence staining protocol, including blocking, primary antibody incubation, and secondary antibody incubation.
-
-
Mounting and Imaging: Mount the coverslip using an appropriate mounting medium and image using a fluorescence microscope.
Illustrative Data (Hypothetical)
Table 1: Example Titration of this compound Concentration
| This compound Concentration (%) | Mean Background Intensity (a.u.) | Mean Specific Signal Intensity (a.u.) | Signal-to-Noise Ratio |
| 0 (Control) | 150 | 500 | 3.33 |
| 0.01 | 80 | 480 | 6.00 |
| 0.05 | 40 | 420 | 10.50 |
| 0.1 | 25 | 350 | 14.00 |
| 0.5 | 20 | 200 | 10.00 |
Note: These values are for illustrative purposes only and will vary depending on the sample, fluorophore, and imaging system.
Table 2: Comparison with Other Quenching Agents (Hypothetical)
| Quenching Agent | Typical Concentration | Advantages | Disadvantages |
| This compound | 0.01 - 0.1% in 70% Ethanol | Potentially effective broad-spectrum quencher. | Limited published data; potential for signal quenching; safety concerns (benzidine).[1] |
| Sudan Black B | 0.1 - 0.3% in 70% Ethanol | Effective for lipofuscin quenching.[8] | Can introduce its own red/far-red background fluorescence.[8] |
| TrueBlack® | Varies by manufacturer | Specifically designed for autofluorescence quenching with low background.[11] | Commercial reagent, may be more expensive. |
| Sodium Borohydride | 0.1% in PBS | Reduces aldehyde-induced autofluorescence. | Can damage tissue and affect antigenicity. |
Visualizations
Caption: Experimental workflow for quenching autofluorescence with this compound.
Caption: Troubleshooting decision tree for using this compound.
References
- 1. This compound - Direct Violet N - Direct Violet 4RB from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Fluorescence quenching azo dyes, their methods of preparation and use - Eureka | Patsnap [eureka.patsnap.com]
- 4. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20120064633A1 - Fluorescence quenching azo dyes, their methods of preparation and use - Google Patents [patents.google.com]
- 6. Bioconjugatable azo-based dark-quencher dyes: synthesis and application to protease-activatable far-red fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8084588B2 - Fluorescence quenching azo dyes, their methods of preparation and use - Google Patents [patents.google.com]
- 8. biotium.com [biotium.com]
- 9. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. Quenching autofluorescence in tissue immunofluorescence | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Direct Violet 1 Staining
Welcome to the Technical Support Center for Direct Violet 1 staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing staining protocols, with a specific focus on the critical role of pH. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound staining?
A1: this compound is an azo dye that functions as a direct stain. Its elongated molecular structure and the presence of sulfonate groups allow it to align with and bind to linear molecules, such as cellulose in plant cell walls or proteins in biological tissues. The binding is primarily mediated by non-covalent interactions, including hydrogen bonding and van der Waals forces. The efficiency and intensity of this binding are significantly influenced by the pH of the staining solution, which affects the surface charge of both the dye molecules and the target structures within the specimen.
Q2: Why is pH a critical parameter for successful this compound staining?
A2: The pH of the staining solution is a crucial factor because it dictates the ionization state of both the this compound dye and the biological macromolecules within the sample. This compound is an anionic dye. For effective staining, there needs to be an optimal charge interaction between the dye and the tissue components. Altering the pH can change the surface charge of proteins and other structures, thereby either enhancing or diminishing the electrostatic attraction or repulsion with the dye molecules. An inappropriate pH can lead to weak or non-specific staining.
Q3: What is the recommended pH range for a this compound staining solution?
A3: While the optimal pH can vary depending on the specific application and the tissue being stained, a neutral to slightly alkaline pH range is generally recommended as a starting point for biological specimens. Based on the principles of direct dyeing, a pH between 7.0 and 8.5 is often a good initial range to test. However, for certain applications, a more acidic environment might be necessary to achieve the desired staining specificity. It is highly recommended to perform a pH optimization experiment for your specific sample type and target.
Q4: How does the stability of the this compound solution vary with pH?
A4: this compound solutions are reasonably stable at a neutral pH. However, in strongly acidic or alkaline solutions, the dye may be more prone to precipitation or degradation over time. It is always recommended to prepare fresh staining solutions for optimal performance. If storing the solution, it is best to keep it in a neutral buffer, protected from light, and at 4°C.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining, with a focus on pH-related problems.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Staining | Suboptimal pH: The pH of the staining solution may be too acidic or too alkaline for your specific sample, leading to poor dye binding. | Perform a pH optimization experiment by preparing staining solutions at different pH values (e.g., 6.0, 7.0, 8.0, 9.0) to determine the optimal condition for your target. |
| Incorrect Buffer: The buffer system used may interfere with the staining process. | Use a standard biological buffer such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) and adjust the pH accordingly. | |
| Inconsistent Staining | pH Fluctuation: The pH of the staining solution may have changed during the staining procedure or between experiments. | Always measure and confirm the pH of your staining solution immediately before use. Prepare fresh solutions for each experiment to ensure consistency. |
| Uneven pH on Tissue: The tissue section may not be uniformly equilibrated to the pH of the staining solution. | Ensure that the deparaffinized and rehydrated tissue sections are briefly rinsed in a buffer of the same pH as the staining solution before immersion in the dye. | |
| High Background Staining | pH is Too High: A highly alkaline pH can sometimes lead to non-specific binding of the dye to various tissue components. | Try lowering the pH of the staining solution incrementally (e.g., from 8.5 to 7.5) to see if it reduces background without significantly affecting the specific signal. |
| Excessive Staining Time: The incubation time in the staining solution might be too long. | Reduce the staining time. A shorter incubation at the optimal pH can often provide a better signal-to-noise ratio. | |
| Precipitate in Staining Solution | pH-Induced Precipitation: Extreme pH values (highly acidic or highly alkaline) can cause the dye to precipitate out of the solution. | Ensure the pH of your buffers is within a moderate range. If you need to adjust the pH, do so gradually while stirring the solution. Always filter the staining solution before use. |
Quantitative Data Summary
The following table provides a general guideline for the expected staining intensity of this compound at different pH values. Please note that these are starting points, and empirical testing is essential for optimal results with your specific samples.
| pH of Staining Solution | Expected Staining Intensity | Potential Issues |
| 5.0 - 6.5 | Weak to Moderate | May result in faint staining of some structures. |
| 6.5 - 7.5 | Moderate to Strong | Generally a good starting range for many biological tissues. |
| 7.5 - 8.5 | Strong to Very Strong | Often provides intense staining, but may increase background. |
| > 8.5 | Variable | Can lead to high background and potential dye precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
This protocol describes the preparation of a 0.1% (w/v) this compound staining solution.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Phosphate-Buffered Saline (PBS) at 10X concentration
-
1M HCl and 1M NaOH for pH adjustment
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Magnetic stirrer and stir bar
-
Filter paper (0.22 µm)
Procedure:
-
Weigh 0.1 g of this compound powder and place it in a 100 mL beaker.
-
Add approximately 80 mL of distilled water and a stir bar.
-
Gently heat the solution on a magnetic stirrer hotplate (do not boil) while stirring until the dye is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Add 10 mL of 10X PBS to the solution.
-
Adjust the final volume to 100 mL with distilled water.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired value (e.g., 7.4) using 1M HCl or 1M NaOH dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Store the staining solution in a tightly sealed, light-protected container at 4°C. For best results, use within one week.
Protocol 2: pH Optimization for this compound Staining of Tissue Sections
This protocol provides a method to determine the optimal pH for staining your specific tissue samples.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
This compound staining solutions prepared at different pH values (e.g., 6.0, 7.0, 8.0, 9.0) as described in Protocol 1.
-
Coplin jars
-
Ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
-
Microscope
Procedure:
-
Prepare a set of identical tissue sections for each pH value to be tested.
-
Place the slides in Coplin jars containing the this compound staining solutions of varying pH.
-
Incubate for 10-15 minutes at room temperature.
-
After incubation, briefly rinse the slides in distilled water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear the slides in two changes of xylene or a xylene substitute for 5 minutes each.
-
Mount the slides with a permanent mounting medium and apply coverslips.
-
Allow the slides to dry.
-
Examine the slides under a microscope and compare the staining intensity and specificity at each pH. The optimal pH will be the one that provides strong, specific staining with minimal background.
Visualizations
Validation & Comparative
A Comparative Guide to Staining Agents for Biofilm Assays: Crystal Violet vs. Direct Violet 1
For researchers, scientists, and drug development professionals engaged in biofilm analysis, the selection of an appropriate staining agent is a critical step for accurate quantification. This guide provides a comprehensive comparison of the widely used Crystal Violet and the lesser-known Direct Violet 1, with a focus on their applicability, performance, and procedural intricacies in biofilm assays.
At a Glance: Key Differences and Recommendations
Crystal Violet is the well-established, go-to stain for quantifying biofilm mass due to its straightforward protocol, cost-effectiveness, and robust performance. In contrast, this compound, a class of dye primarily used in the textile industry, is fundamentally unsuited for biological staining applications, including biofilm assays. Its chemical properties necessitate harsh conditions that are incompatible with the preservation of biological structures.
| Property | Crystal Violet (Basic Violet 3) | This compound (e.g., C.I. Vat Violet 1) |
| C.I. Name | Basic Violet 3 | Vat Violet 1 |
| Chemical Class | Triarylmethane (Basic Dye)[1] | Anthraquinone (Vat Dye)[1] |
| Solubility in Water | Soluble[1] | Insoluble[1] |
| Staining Mechanism | Direct electrostatic interaction with negatively charged cellular components (e.g., DNA, peptidoglycan).[1] | Requires a chemical reduction ("vatting") process to become soluble, followed by oxidation to fix the dye. |
| Biological Compatibility | High | Low; the required chemical process is destructive to cells and biofilms.[1] |
| Primary Application | Biological stain (Gram staining, cell viability, biofilm quantification).[1] | Textile dye.[1] |
Recommendation: For all biofilm quantification assays, Crystal Violet is the unequivocal and superior choice. The use of this compound in a biological context is not supported by scientific literature and its chemical properties present significant challenges for staining delicate biological specimens.[1]
Crystal Violet: The Gold Standard for Biofilm Quantification
Crystal Violet is a cationic (positively charged) dye that binds to negatively charged components of the biofilm, including the cell surface of both live and dead bacteria and the extracellular polymeric substance (EPS) matrix.[1][2] This allows for the quantification of the total biofilm biomass. The method is simple, rapid, and highly reproducible, making it suitable for high-throughput screening.[3]
Experimental Protocol for Crystal Violet Biofilm Assay
This protocol is a standard method for quantifying biofilm formation in a 96-well microtiter plate.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution in deionized water
-
30% (v/v) Acetic acid in water or 95% Ethanol for solubilization
-
Microplate reader
Procedure:
-
Inoculation: Dilute the overnight bacterial culture in fresh medium. Add 100-200 µL of the diluted culture to each well of the microtiter plate.[4] Include wells with sterile medium only as a negative control.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.[4]
-
Washing: Carefully discard the planktonic cells by inverting the plate. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[5]
-
Fixation (Optional but Recommended): Heat-fix the biofilms by incubating the plate at 60°C for 30-60 minutes.[5] This step helps to prevent the biofilm from being washed away in subsequent steps.
-
Staining: Add 125-160 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.[4][5]
-
Washing: Remove the Crystal Violet solution and wash the wells thoroughly with water to remove excess stain.[4] This can be done by submerging the plate in a tray of water.
-
Drying: Allow the plate to air dry completely.[5]
-
Solubilization: Add 125-200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet.[4][5] Incubate for 10-20 minutes.
-
Quantification: Transfer 125 µL of the solubilized Crystal Violet to a new flat-bottom microtiter plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[4][5]
Visualizing the Workflow
Caption: Workflow of the Crystal Violet biofilm quantification assay.
This compound: An Unsuitable Alternative for Biological Staining
This compound belongs to the class of vat dyes, which are water-insoluble pigments primarily used in the textile industry.[1] The staining process for these dyes, known as "vatting," involves a chemical reduction in a harsh alkaline solution to make them soluble.[1] This is followed by oxidation to trap the insoluble pigment within the fibers. This process is fundamentally incompatible with biological specimens for several reasons:
-
Harsh Chemical Conditions: The strong reducing agents and high pH required for vatting would destroy the cellular integrity and the delicate extracellular matrix of the biofilm.
-
Insolubility: In its pigment form, this compound is insoluble in water and would not be able to penetrate and stain the biofilm structure under normal biological assay conditions.[1]
-
Toxicity: The chemicals used in the vatting process are toxic to living cells.[1]
Due to these properties, there is no established protocol for using this compound in biofilm assays, and it is not considered a viable staining agent in a biological research context.
Conceptual Overview of Biofilm Formation
While specific signaling pathways in biofilm formation are highly dependent on the microbial species, a generalized model can be conceptualized. This process typically involves initial attachment of planktonic bacteria to a surface, followed by microcolony formation, maturation of the biofilm structure with the production of an extracellular matrix, and finally, dispersal of bacteria to colonize new surfaces.
Caption: Conceptual stages of bacterial biofilm development.
Conclusion
For researchers requiring a reliable and validated method for biofilm quantification, Crystal Violet remains the industry standard. Its ease of use, affordability, and the wealth of available literature make it an excellent choice for a wide range of biofilm studies. This compound, due to its chemical nature as a vat dye, is not a suitable or practical alternative for any biological staining application, including biofilm assays. Adherence to established protocols with Crystal Violet will ensure reproducible and accurate data in your research endeavors.
References
A Head-to-Head Comparison: Fixable Violet Viability Dye vs. MTT Assay for Cell Viability Analysis
For researchers, scientists, and drug development professionals, selecting the appropriate assay to assess cell viability is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two distinct methods: a fixable violet viability dye (often referred to as Reactive Violet 1) and the classic MTT assay.
This guide delves into the fundamental principles, experimental protocols, and performance characteristics of each assay, presenting quantitative data and detailed methodologies to inform your choice.
Principles of the Assays: A Tale of Two Mechanisms
The fixable violet viability dye and the MTT assay operate on fundamentally different principles to distinguish between live and dead cells.
A fixable violet viability dye is an amine-reactive fluorescent dye designed for flow cytometry. Its mechanism relies on the integrity of the cell membrane. In viable cells, the dye can only bind to amines on the cell surface, resulting in a dim fluorescent signal. However, in cells with compromised membranes, characteristic of cell death, the dye enters the cytoplasm and reacts with the abundance of intracellular proteins, leading to a significantly brighter fluorescent signal. This covalent binding makes the staining stable, allowing for subsequent fixation and permeabilization for intracellular staining.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , on the other hand, is a colorimetric assay that measures the metabolic activity of a cell population. Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3] This colored product is then solubilized and quantified by measuring its absorbance with a spectrophotometer.
Performance Comparison at a Glance
| Feature | Fixable Violet Viability Dye | MTT Assay |
| Principle | Membrane integrity | Metabolic activity (Mitochondrial dehydrogenase activity)[3] |
| Output | Fluorescence (single-cell analysis) | Colorimetric (bulk population analysis) |
| Throughput | Lower (Flow Cytometry) | High (96-well plate format)[2] |
| Endpoint | Endpoint or kinetic (with imaging) | Endpoint[4] |
| Fixable | Yes | No |
| Linear Range | Excellent | Can lose linearity at high cell densities[5] |
| Interferences | Autofluorescence, spectral overlap | Compounds affecting mitochondrial activity or redox state[3] |
| Variability | Generally lower | Can have higher variability between experiments[5] |
Experimental Protocols: A Step-by-Step Guide
The experimental workflows for the fixable violet viability dye and the MTT assay are distinct, tailored to their respective detection methods.
Fixable Violet Viability Dye Protocol (for Flow Cytometry)
-
Cell Preparation: Harvest and wash cells with a protein-free buffer like PBS.
-
Staining: Resuspend cells in the dye solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells to remove excess dye.
-
(Optional) Fixation and Permeabilization: If intracellular staining is required, proceed with fixation and permeabilization protocols.
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a violet laser.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate and culture them with the compounds to be tested for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Visualizing the Workflows and Mechanisms
To further clarify the processes, the following diagrams illustrate the mechanism of action and experimental workflows for both assays.
Caption: Mechanism of a fixable violet viability dye.
Caption: Experimental workflow for a fixable violet viability dye.
Caption: Mechanism of the MTT assay.
References
- 1. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
Navigating SARS-CoV-2 Entry: A Comparative Guide to Inhibitors Beyond Direct Violet 1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various alternatives to Direct Violet 1 for the study of SARS-CoV-2 entry inhibition. The document outlines the mechanisms of action, presents key experimental data in a clear, tabular format, details common experimental protocols, and visualizes the viral entry pathways and inhibitor targets.
The entry of SARS-CoV-2 into host cells is a critical first step for infection and represents a primary target for therapeutic intervention.[1][2] This process is primarily mediated by the interaction of the viral spike (S) protein with the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][3] A multitude of compounds, from small molecules to peptides and repurposed drugs, have been investigated for their ability to block this crucial interaction and subsequent viral entry. This guide focuses on alternatives to this compound, a compound identified as an inhibitor of the spike-ACE2 protein-protein interaction.[1][4][5][6]
Comparative Analysis of SARS-CoV-2 Entry Inhibitors
The following table summarizes the in vitro efficacy of this compound and a selection of alternative compounds that inhibit SARS-CoV-2 entry through various mechanisms.
| Compound/Inhibitor | Class | Mechanism of Action | Target | Efficacy (IC50/EC50) | Cell Line | Reference |
| This compound | Azo Dye | Inhibits Spike-ACE2 protein-protein interaction | Spike-ACE2 Interface | 1.47-2.63 µM (PPI); 35.8 µM (Pseudovirus entry) | hACE2 expressing host cells | [1][4][5][6] |
| SSAA09E2 | Oxazole-carboxamide derivative | Blocks the binding of the Spike RBD to ACE2 | Spike RBD | 3.1 µM | - | [1] |
| MU-UNMC-1 | Small Molecule | Blocks the binding of Spike RBD to ACE2 | Spike-ACE2 Interface | 0.67 µM | Human bronchial epithelial cells | [4] |
| MU-UNMC-2 | Small Molecule | Blocks the binding of Spike RBD to ACE2 | Spike-ACE2 Interface | 1.72 µM | Human bronchial epithelial cells | [4] |
| Compound 261 | Thiazolidinedione | Binds to the juxtamembrane region of the Spike protein's transmembrane domain, inhibiting entry | Spike Protein Transmembrane Domain | 0.3 µM | Tissue model | [7][8] |
| SP-10 | Peptide | Blocks the interaction of the Spike protein with ACE2 | Spike-ACE2 Interface | 1.88 nM | Vero E6 cells | [1] |
| EK1C4 | Lipopeptide | Targets the HR1 domain of the Spike protein, inhibiting membrane fusion | Spike HR1 Domain | 36.5 nM | - | [5] |
| Chloroquine | Repurposed Drug | May increase endosomal pH and impair ACE2 glycosylation | Endosomal acidification / ACE2 | 1.13 µM | Vero E6 cells | [1][2] |
| Hydroxychloroquine | Repurposed Drug | Similar to Chloroquine | Endosomal acidification / ACE2 | 0.72 µM | - | [9] |
| Camostat mesylate | Protease Inhibitor | Inhibits TMPRSS2, a host protease required for Spike protein priming | TMPRSS2 | - | - | [5][6] |
| E-64d | Cysteine Protease Inhibitor | Inhibits Cathepsins B and L, host proteases involved in the endosomal entry pathway | Cathepsin B/L | - | - | [5][6] |
| Poly(styrene sulfonate) (PSS) | Macromolecule | Broad-spectrum viral entry inhibitor | Viral Particle | - | Caco-2 cells | [10][11] |
Visualizing the Inhibition of SARS-CoV-2 Entry
The following diagrams illustrate the key pathways of SARS-CoV-2 entry and the points at which different classes of inhibitors act.
Caption: SARS-CoV-2 entry into a host cell involves binding of the Spike protein to the ACE2 receptor, followed by proteolytic cleavage, leading to membrane fusion and viral RNA release.
Caption: Different classes of inhibitors target distinct stages of the SARS-CoV-2 entry process, from initial receptor binding to membrane fusion and endosomal processing.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of potential viral entry inhibitors. Below are outlines for key experiments commonly cited in the literature.
Pseudovirus Neutralization Assay
This assay is a safe and effective method to screen for inhibitors of viral entry. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the SARS-CoV-2 spike protein and carrying a reporter gene (e.g., luciferase or GFP).
Workflow:
Caption: Workflow for a typical pseudovirus neutralization assay to determine the inhibitory concentration (IC50) of a compound.
Detailed Steps:
-
Cell Seeding: Plate human cells expressing ACE2 (e.g., HEK293T-hACE2 or Vero E6) in 96-well plates and culture overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound or an alternative).
-
Virus-Compound Incubation: Incubate the SARS-CoV-2 spike-pseudotyped virus with the diluted compound for a specified time (e.g., 1 hour) at 37°C.
-
Infection: Add the virus-compound mixture to the plated cells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Signal Detection: Measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Normalize the results to a no-inhibitor control and calculate the 50% inhibitory concentration (IC50) using a dose-response curve.
Live Virus Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of an inhibitor to prevent a live, replication-competent virus from forming plaques (zones of cell death) in a cell monolayer.
Workflow:
Caption: Step-by-step workflow for a Plaque Reduction Neutralization Test (PRNT) using live SARS-CoV-2.
Detailed Steps:
-
Inhibitor Dilution: Prepare serial dilutions of the test compound.
-
Virus-Inhibitor Incubation: Mix the diluted inhibitor with a standardized amount of live SARS-CoV-2 and incubate (e.g., 1 hour at 37°C).
-
Inoculation: Add the mixture to confluent monolayers of susceptible cells (e.g., Vero E6) in multi-well plates.
-
Adsorption: Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour).
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for plaque formation.
-
Incubation: Incubate the plates for 2-3 days.
-
Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.
Spike-ACE2 Binding Assay (ELISA-based)
This in vitro assay directly measures the ability of a compound to inhibit the binding of the SARS-CoV-2 spike protein (or its RBD) to the ACE2 receptor.
Workflow:
Caption: Workflow of an ELISA-based assay to screen for inhibitors of the Spike-ACE2 interaction.
Detailed Steps:
-
Coating: Coat a high-binding 96-well plate with recombinant human ACE2 protein and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).
-
Inhibitor Incubation: In a separate plate, incubate a biotinylated version of the spike protein's RBD with serial dilutions of the test compound.
-
Binding Reaction: Add the RBD-inhibitor mixture to the ACE2-coated plate and incubate to allow for binding.
-
Washing: Wash the plate to remove unbound RBD and inhibitor.
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated RBD.
-
Substrate Addition: After another wash, add an HRP substrate (e.g., TMB) to generate a colorimetric signal.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of RBD bound to ACE2.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
This guide provides a starting point for researchers interested in exploring alternatives to this compound for SARS-CoV-2 entry inhibition studies. The provided data and protocols can aid in the selection and evaluation of promising candidate inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. C.I. This compound | C32H22N6Na2O8S2 | CID 135462983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. memsait.it [memsait.it]
- 9. researchgate.net [researchgate.net]
- 10. Macromolecular Viral Entry Inhibitors as Broad‐Spectrum First‐Line Antivirals with Activity against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Potency of Direct Violet 1: A Comparative Guide to its Protein Binding Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Direct Violet 1's inhibitory effects on protein-protein interactions (PPIs), supported by experimental data. We delve into its efficacy against key viral and inflammatory targets, compare it with alternative inhibitors, and provide detailed experimental protocols for validation.
This compound, a bis-azo dye, has emerged as a potent inhibitor of critical protein-protein interactions, demonstrating significant potential in antiviral and anti-inflammatory research. This guide synthesizes available data to offer a clear comparison of its inhibitory activity against the interactions of the SARS-CoV-2 spike protein with the human angiotensin-converting enzyme 2 (ACE2) receptor, and the tumor necrosis factor receptor 1 (TNFR1) with its ligand, tumor necrosis factor-alpha (TNFα).
Comparative Inhibitory Activity
The inhibitory potency of this compound and its alternatives is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the biological activity. A lower IC50 value indicates a more potent inhibitor.
SARS-CoV-2 Spike-ACE2 Interaction
The interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor is the crucial first step in viral entry, making it a prime target for antiviral therapeutics. This compound has been shown to effectively block this interaction.[1][2][3] The following table compares the IC50 values of this compound with other small molecule inhibitors identified in the same study.
| Compound | IC50 (µM) for SARS-CoV-2 S-RBD - hACE2 Inhibition |
| This compound | 1.47 [1] |
| Congo Red | 0.2[1][2][3] |
| Evans Blue | 0.2[1][2][3] |
| DRI-C23041 | 0.3[1][2][3] |
| DRI-C91005 | 3.0[1][2][3] |
Data sourced from Bojadzic et al., ACS Infectious Diseases, 2021.[1]
TNF-R1 - TNFα Interaction
The binding of the pro-inflammatory cytokine TNFα to its receptor, TNFR1, is a key signaling event in numerous inflammatory diseases. This compound has also been identified as an inhibitor of this interaction. The table below provides a comparison of its reported IC50 value with other known small-molecule inhibitors of the TNF-R1/TNFα pathway.
| Compound | Target | IC50 |
| This compound | TNF-R1 - TNFα Binding | 2.11 µM |
| Benpyrine | TNFα | 0.109 µM[4] |
| C87 | TNFα | 8.73 µM[5] |
| Atrosimab (Fv-Fc1κ) | TNFR1 | 16.2 - 54.5 nM[6] |
| R1 (virtual screening hit) | TNFR1 | 16 µM (Kd)[7] |
| T1 (virtual screening hit) | TNFα | 11 µM (Kd)[7] |
Note: The inhibitory mechanisms and assay conditions for the compounds listed may vary. Some inhibitors, like Benpyrine and C87, directly target TNFα, while Atrosimab is a monovalent antibody fragment targeting TNFR1. R1 and T1 are virtual screening hits with reported binding affinities (Kd).
Experimental Protocols
Accurate validation of inhibitory activity is paramount. The following are detailed methodologies for key experiments used to assess the efficacy of PPI inhibitors like this compound.
Protocol 1: ELISA-based Inhibition Assay for SARS-CoV-2 Spike-ACE2 Interaction
This protocol is adapted from the methods described by Bojadzic et al. (2021) to quantify the inhibition of the SARS-CoV-2 S-RBD and hACE2 interaction.[8]
Materials:
-
Recombinant SARS-CoV-2 Spike RBD (His-tagged)
-
Recombinant human ACE2 (Fc-tagged)
-
96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
HRP-conjugated anti-human IgG (Fc specific) antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Inhibitor compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Coating: Coat the wells of a 96-well ELISA plate with 100 µL of 1 µg/mL recombinant human ACE2-Fc in PBS overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of 3% BSA in PBS for 2 hours at room temperature.
-
Inhibitor Incubation: Wash the plate three times with wash buffer. Add 50 µL of serially diluted inhibitor compounds to the wells. Add 50 µL of 0.5 µg/mL His-tagged SARS-CoV-2 Spike RBD to each well. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate five times with wash buffer. Add 100 µL of HRP-conjugated anti-His antibody (or anti-Fc if the tags are reversed) diluted in 1% BSA in PBS to each well. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between two molecules. This generalized protocol can be adapted to validate the interaction between an inhibitor and its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein (e.g., SARS-CoV-2 Spike RBD or TNFα)
-
Inhibitor compound (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein (ligand) in the immobilization buffer to covalently couple it to the sensor surface via amine groups.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the inhibitor compound (analyte) in running buffer over the immobilized ligand surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe association.
-
-
Dissociation:
-
Flow running buffer over the chip to monitor the dissociation of the inhibitor from the target protein.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizing the Pathways and Processes
To better understand the context of this compound's inhibitory action and the experimental workflows, the following diagrams are provided.
Caption: SARS-CoV-2 entry and inhibition by this compound.
Caption: TNFα/TNFR1 signaling and inhibition by this compound.
References
- 1. Small-Molecule Inhibitors of the Coronavirus Spike: ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Discovery of Novel Ligands for TNF-α and TNF Receptor-1 through Structure-Based Virtual Screening and Biological Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Diazo Dyes in Biological Staining: Evaluating Direct Violet 1 Against Established Alternatives
For researchers, scientists, and drug development professionals, the precise visualization of cellular and tissue components is fundamental to experimental success. Diazo dyes, a class of synthetic organic compounds characterized by the presence of two azo groups, have long been indispensable tools in a variety of staining applications. This guide provides a comparative analysis of Direct Violet 1 and other prominent diazo dyes—Evans Blue, Congo Red, and Sirius Red—in the context of biological staining. While Evans Blue, Congo Red, and Sirius Red are well-established histological and cytological stains with extensive experimental data supporting their use, this compound is primarily utilized in the textile and paper industries with limited documented application in biological research.
This comparison aims to provide an objective overview of the performance characteristics of these dyes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate staining agent for their specific needs.
Data Presentation: A Comparative Overview of Diazo Dyes
The selection of a suitable diazo dye is contingent on the target molecule or structure, the desired visualization method, and the quantitative data required. The following table summarizes the key characteristics and applications of this compound, Evans Blue, Congo Red, and Sirius Red.
| Dye | C.I. Name | Target | Staining Principle | Primary Applications | Quantitative Analysis |
| This compound | 22570 | Cellulose, Polyamide Fibers | Substantive dyeing | Textile and paper dyeing.[1] | Not established for biological samples. |
| Evans Blue | Direct Blue 53 | Serum Albumin | High affinity binding to albumin | Assessing membrane permeability, blood-brain barrier integrity, and cell viability.[2][3] | Spectrophotometry (absorbance at ~600 nm) after extraction from tissue.[4][5] |
| Congo Red | 22120 | Amyloid Fibrils | Intercalation into β-pleated sheet structures | Identification of amyloid deposits in tissues (amyloidosis).[6][7] | Image analysis of stained sections to quantify amyloid plaque area.[6][8] |
| Sirius Red | Direct Red 80 | Collagen Fibers | Binding to collagen molecules, enhancing birefringence | Visualization and quantification of collagen in tissue sections, particularly in studies of fibrosis.[9] | Spectrophotometry (absorbance at ~540 nm) after elution from stained tissue, or image analysis of birefringence.[10][11] |
Experimental Protocols: Methodologies for Key Staining Applications
Detailed and reproducible protocols are crucial for obtaining reliable staining results. Below are methodologies for the established applications of Evans Blue, Congo Red, and Sirius Red.
Evans Blue Staining for Cell Viability Assessment
This protocol is adapted for determining cell membrane integrity in plant tissues.[4][5]
Materials:
-
0.25% (w/v) Evans Blue solution in 0.1 M CaCl₂ (pH 5.6)
-
1% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
Phosphate-Buffered Saline (PBS)
-
Plant tissue samples
Procedure:
-
Immerse the plant tissue samples in the 0.25% Evans Blue solution.
-
Incubate for 15-30 minutes at room temperature.
-
Thoroughly wash the samples with PBS to remove excess dye.
-
For qualitative analysis, observe the stained tissue under a light microscope. Non-viable cells with compromised membranes will appear blue.
-
For quantitative analysis, incubate the stained tissue in 1% SDS solution for 30-60 minutes to extract the dye.
-
Measure the absorbance of the SDS solution at approximately 600 nm using a spectrophotometer. The absorbance is proportional to the amount of dye uptake and, therefore, to the extent of cell death.
Congo Red Staining for Amyloid Detection
This protocol is a standard method for identifying amyloid deposits in tissue sections.[6][12]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick)
-
0.5% Congo Red solution in 50% alcohol
-
Alkaline alcohol solution
-
Harris' Hematoxylin
-
Xylene and graded alcohols for deparaffinization and dehydration
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain nuclei with Harris' Hematoxylin for 30 seconds to 1 minute.
-
Rinse in tap water.
-
Stain in 0.5% Congo Red solution for 15-20 minutes.
-
Rinse in distilled water.
-
Differentiate briefly in alkaline alcohol solution (5-10 dips).
-
Rinse in tap water.
-
Dehydrate through graded alcohols, clear in xylene, and mount.
-
Visualization: Under a standard light microscope, amyloid deposits will appear pink to red. Under a polarizing microscope, amyloid deposits will exhibit a characteristic apple-green birefringence, which is the gold standard for amyloid identification.[13]
Sirius Red Staining for Collagen Quantification
This protocol allows for the visualization and quantification of collagen in tissue sections.[14][15]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in water)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
Xylene and graded alcohols for deparaffinization and dehydration
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
(Optional) Stain nuclei with Weigert's Hematoxylin.
-
Stain in Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
-
Visualization and Quantification: Under a standard light microscope, collagen fibers will be stained red. Under a polarizing microscope, thicker collagen fibers will appear yellow-orange, while thinner fibers will appear green. The intensity of the red color or the birefringence can be quantified using image analysis software to determine collagen content.[16] Alternatively, the dye can be eluted from the stained tissue and quantified spectrophotometrically.[10]
Visualization of Experimental Workflows
Comparative Staining Workflow for Diazo Dyes
Caption: A generalized workflow for the comparative staining of tissue sections using different diazo dyes.
Decision Tree for Diazo Dye Selection
Caption: A decision tree to guide the selection of an appropriate diazo dye based on the research application.
Concluding Remarks
The selection of a diazo dye for biological staining is a critical decision that directly impacts the quality and interpretability of experimental results. Evans Blue, Congo Red, and Sirius Red are well-characterized dyes with established protocols and a wealth of supporting literature for their respective applications in assessing cell viability, identifying amyloid deposits, and quantifying collagen.
In contrast, this compound, while a member of the diazo dye family, has its primary applications in the textile industry. There is a notable absence of peer-reviewed studies demonstrating its efficacy or specificity as a biological stain. Researchers considering the use of novel dyes like this compound for biological applications should be prepared to undertake extensive validation and optimization studies to characterize its staining properties and ensure reliable and reproducible results. For routine and well-established staining needs, the proven performance of Evans Blue, Congo Red, and Sirius Red makes them the recommended choices within their specific domains of application.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 4. Quantification of Membrane Damage/Cell Death Using Evan’s Blue Staining Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of cerebral amyloid angiopathy and parenchymal amyloid plaques with Congo red histochemical stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Congo Red and amyloids: history and relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sirius Red - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro [mdpi.com]
- 12. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 13. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 14. med.emory.edu [med.emory.edu]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Quantifying Stained Liver Tissue [imagej.net]
Comparative Analysis of Direct Violet 1: A Guide to Cellular Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Direct Violet 1, a bis-azo dye, has recently garnered attention beyond its traditional use in the textile industry as a potent inhibitor of specific protein-protein interactions. This guide provides a comparative overview of the known cellular interactions of this compound, juxtaposed with other commonly used biological dyes. The objective is to offer a framework for assessing its potential for cross-reactivity with other cellular components, a critical consideration in its application in biological research and drug development.
Known Target Interactions of this compound
Recent studies have identified this compound as an inhibitor of key protein-protein interactions with micromolar efficacy. This newfound bioactivity underscores the importance of understanding its broader cellular interaction profile.
| Target Interaction | IC50 (µM) |
| SARS-CoV-2 Spike-RBD binding to ACE2 | 1.47[1] |
| SARS-CoV-S1S2 binding to ACE2 | 2.63[1] |
| TNF-R1 binding to TNFα | 2.11[1] |
| SARS-CoV-2 pseudovirus entry into hACE2-expressing host cells | 35.8[1] |
Potential for Cross-Reactivity with Other Cellular Components
While specific, comprehensive screening of this compound against a broad panel of cellular targets has not been published, the general behavior of azo dyes suggests a potential for interactions with other macromolecules. Azo dyes have been shown to bind to proteins, such as serum albumin, and to interact with nucleic acids. This potential for off-target binding necessitates careful evaluation for any research or therapeutic application.
Comparison with Alternative Biological Dyes
To provide context for the potential cross-reactivity of this compound, this section compares its known characteristics with those of other widely used biological dyes: Congo Red, Evans Blue, and Trypan Blue.
| Dye | Primary Application(s) | Known Binding Characteristics & Potential Cross-Reactivity |
| This compound | Textile dye, PPI inhibitor | Inhibits SARS-CoV-2 Spike-ACE2 and TNF-R1-TNFα interactions.[1] As an azo dye, it may interact with other proteins and nucleic acids. |
| Congo Red | Amyloid fibril staining | Binds preferentially to the β-pleated sheet conformation of amyloid-like proteins.[2] The binding is thought to involve interactions between the sulfonic acid groups of the dye and positively charged amino acid residues.[2] While considered specific for amyloid, it can also bind to other native and partially folded proteins.[3] |
| Evans Blue | Vascular permeability and blood volume determination | Binds tightly to serum albumin, which is the basis for its use in assessing vascular permeability.[4] It has also been shown to be a specific inhibitor of Factor VIII-induced platelet agglutination by preventing Factor VIII binding to the platelet surface.[5] |
| Trypan Blue | Cell viability staining | Excluded by live cells with intact membranes but enters and stains dead cells by binding to intracellular proteins.[6][7][8] Its mechanism is based on membrane integrity and is generally considered a marker of cell death rather than a specific binder to a particular molecular target in live cells. |
Experimental Protocols for Assessing Cross-Reactivity
A thorough assessment of the cross-reactivity of this compound would involve a multi-tiered approach employing various biophysical and cell-based assays.
Experimental Workflow for Assessing Small Molecule Cross-Reactivity
Caption: A tiered workflow for evaluating the cross-reactivity of a small molecule like this compound.
Key Experimental Methodologies
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. A protein of interest is immobilized on the chip, and the binding of the small molecule (e.g., this compound) is detected as a change in the resonance angle.
-
Protocol Outline:
-
Ligand Immobilization: Covalently attach the purified protein of interest to a suitable SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the association and dissociation phases to obtain kinetic parameters (k_a, k_d) and the equilibrium dissociation constant (K_D).
-
Regeneration: Use a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
-
Protocol Outline:
-
Sample Preparation: Prepare precise concentrations of the protein in the sample cell and this compound in the injection syringe in identical buffer conditions.
-
Titration: Inject small aliquots of the this compound solution into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters of the interaction.
-
3. Microscale Thermophoresis (MST)
-
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand. This change is used to quantify the binding affinity.
-
Protocol Outline:
-
Labeling: Fluorescently label one of the binding partners (e.g., the protein of interest).
-
Sample Preparation: Prepare a series of dilutions of the unlabeled binding partner (this compound).
-
Incubation: Mix the labeled protein with each dilution of this compound.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to determine the K_D.
-
Signaling Pathway and Cross-Reactivity Considerations
The identification of this compound as an inhibitor of the TNF-R1/TNFα interaction suggests it may interfere with the TNF signaling pathway, which is crucial in inflammation and immunity.
Caption: Potential interference of this compound with the TNFα signaling pathway.
Given this activity, it is plausible that this compound could cross-react with other members of the tumor necrosis factor receptor superfamily or other proteins involved in inflammatory signaling. A systematic investigation into these potential off-target effects is warranted.
Conclusion
This compound presents an interesting profile as a bioactive molecule with specific inhibitory functions. However, as with any small molecule intended for biological applications, a thorough evaluation of its cross-reactivity is paramount. The information and experimental frameworks provided in this guide are intended to assist researchers in designing and interpreting studies to build a comprehensive understanding of the cellular interactions of this compound, thereby enabling its safe and effective use in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bind congo red: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evans blue: a specific inhibitor of factor VIII-induced platelet agglutination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Trypan blue? [synapse.patsnap.com]
- 7. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Viral Gatekeepers: A Comparative Analysis of Direct Violet 1 and Other Entry Inhibitors
For Immediate Release
In the ongoing battle against viral diseases, the initial step of viral entry into host cells represents a critical chokepoint for therapeutic intervention. A comprehensive understanding of the efficacy and mechanisms of various viral entry inhibitors is paramount for the development of novel antiviral strategies. This guide provides a detailed comparison of the azo dye Direct Violet 1 against other well-established viral entry inhibitors, namely griffithsin, maraviroc, and enfuvirtide, with a focus on their performance against SARS-CoV-2 and HIV.
Quantitative Efficacy of Viral Entry Inhibitors
The antiviral activity of these inhibitors has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data presented below summarizes the efficacy of each compound against specific viruses.
Table 1: Comparative Efficacy against SARS-CoV-2
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound | Spike-ACE2 Interaction | Protein-protein binding assay | 1.47 - 2.63 µM | [1][2] |
| SARS-CoV-2 Entry | Pseudovirus Entry Assay | 35.8 µM | [1][2] | |
| Griffithsin | Spike Glycoprotein | Pseudovirus Neutralization | 293 nM | |
| Live SARS-CoV-2 | Plaque Reduction Assay | 63 nM |
Table 2: Comparative Efficacy against HIV-1
| Inhibitor | Target | Virus Strain(s) | Assay Type | IC50 / EC50 | Reference |
| Griffithsin | gp120 | T-tropic & M-tropic | Cytopathic Effect Assay | 0.043 - 0.63 nM | |
| Maraviroc | CCR5 | CCR5-tropic | Antiviral Activity Assay | 0.1 - 1.25 nM (IC90) | |
| Enfuvirtide | gp41 | Laboratory & Clinical Isolates | Cell-Cell Fusion Assay | 36 nM (IC50) |
Unraveling the Mechanisms: Viral Entry Pathways
The efficacy of these inhibitors is rooted in their ability to disrupt specific stages of the viral entry process. Understanding these mechanisms is crucial for designing synergistic therapeutic combinations and overcoming potential resistance.
SARS-CoV-2 Entry Pathway
The entry of SARS-CoV-2 into host cells is primarily mediated by the interaction of its spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface. This interaction triggers a cascade of events, including proteolytic cleavage of the S protein and subsequent fusion of the viral and cellular membranes, allowing the viral genome to enter the cell.
HIV-1 Entry Pathway
HIV-1 entry is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target immune cells. This binding induces a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. Coreceptor binding triggers further conformational changes, leading to the insertion of the gp41 fusion peptide into the host cell membrane and subsequent membrane fusion.
Experimental Protocols
The quantitative data presented in this guide were obtained through rigorous experimental procedures. Below are detailed methodologies for the key assays cited.
SARS-CoV-2 Pseudovirus Neutralization Assay
This assay is a safe and effective method to screen for inhibitors of SARS-CoV-2 entry.
Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with a lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-) and a plasmid encoding the SARS-CoV-2 Spike protein. Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
Cell Seeding: Seed HEK293T cells stably expressing human ACE2 (HEK293T-ACE2) in a 96-well plate.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in cell culture medium.
-
Neutralization Reaction: Incubate the pseudovirus with the serially diluted inhibitor for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the seeded HEK293T-ACE2 cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.
HIV-1 Envelope Pseudovirus Neutralization Assay
This assay is a standard method for evaluating inhibitors of HIV-1 entry.
Methodology:
-
Pseudovirus Production: Similar to the SARS-CoV-2 assay, co-transfect HEK293T cells with an HIV-1 backbone plasmid (env-deficient) and a plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from a specific clade or strain).
-
Cell Seeding: Seed TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, in a 96-well plate.
-
Inhibitor and Virus Incubation: Pre-incubate serial dilutions of the test inhibitor with the HIV-1 pseudovirus for 1 hour at 37°C.
-
Infection: Add the virus-inhibitor mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Readout: Measure the luciferase activity to quantify viral entry.
-
Analysis: Determine the IC50 values by plotting the percentage of neutralization against the inhibitor concentration.
Cell-Cell Fusion Assay (for Enfuvirtide)
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein with cells expressing the CD4 receptor and coreceptors.
Methodology:
-
Cell Lines: Use two cell lines: one expressing the HIV-1 envelope glycoprotein (e.g., CHO-Env) and another expressing CD4, CCR5, and a reporter gene under the control of the HIV-1 LTR (e.g., TZM-bl).
-
Co-culture: Co-culture the two cell lines in the presence of serial dilutions of the inhibitor (e.g., enfuvirtide).
-
Fusion and Reporter Activation: Cell fusion allows the Tat protein from the CHO-Env cells to enter the TZM-bl cells and activate the luciferase reporter gene.
-
Measurement: After a defined incubation period, measure the luciferase activity to quantify the extent of cell fusion.
-
Analysis: Calculate the IC50 of the inhibitor based on the reduction in luciferase signal.
Conclusion
This compound demonstrates promising in vitro activity against SARS-CoV-2 by targeting the initial spike-ACE2 interaction. When compared to other established viral entry inhibitors, its potency against SARS-CoV-2 is in the micromolar range, whereas griffithsin shows nanomolar efficacy. Against HIV-1, griffithsin, maraviroc, and enfuvirtide exhibit potent, sub-nanomolar to nanomolar inhibitory activities by targeting distinct steps in the viral entry cascade. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of antiviral drug development, facilitating a deeper understanding and further investigation into these and other novel viral entry inhibitors.
References
A Spectroscopic Showdown: Direct Violet 1 and Its Azo Dye Counterparts
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and inhibitors is a critical step in experimental design. This guide provides a detailed spectroscopic comparison of Direct Violet 1 with two other common azo dyes, Direct Red 80 and Direct Blue 1. Furthermore, it delves into the recently discovered application of this compound as an inhibitor of the SARS-CoV-2 spike protein-ACE2 interaction, offering insights into its potential therapeutic applications.
This comparative analysis is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications, from traditional dyeing to novel antiviral research.
Spectroscopic Profile: A Side-by-Side Comparison
The following table summarizes the key spectroscopic properties of this compound, Direct Red 80, and Direct Blue 1. These direct dyes are all characterized by the presence of one or more azo groups (-N=N-), which are largely responsible for their color.[1] However, the specific auxochromes and the overall molecular structure of each dye dictate their unique absorption characteristics.
| Property | This compound | Direct Red 80 | Direct Blue 1 |
| Chemical Class | Double Azo Dye[2] | Polyazo Dye[3] | Double Azo Dye[4] |
| CAS Number | 2586-60-9[2] | 2610-10-8[5] | 2610-05-1[4] |
| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[2] | C₄₅H₂₆N₁₀Na₆O₂₁S₆[5] | C₃₄H₂₄N₆Na₄O₁₆S₄[4] |
| Molecular Weight | 728.66 g/mol [2] | 1373.07 g/mol [5] | 992.81 g/mol [4] |
| λmax (in Water) | 525.0 nm[6] | 524-532 nm[7][8] | 618 nm[9] |
| Molar Extinction Coefficient (ε) | Not explicitly found | ≥32,000 M⁻¹cm⁻¹ at 524-530 nm[8] | Not explicitly found |
| Appearance | Reddish-brown powder[2] | Dark brown powder[8] | Blue powder[4] |
| Solubility | Soluble in water[2] | Soluble in water[10] | Soluble in water (50 g/L at 80 °C)[4] |
Experimental Protocols
UV-Visible Spectroscopy for Absorbance Maximum (λmax) Determination
This protocol outlines the general procedure for determining the maximum absorbance wavelength (λmax) of a dye using a UV-Visible spectrophotometer.
Materials:
-
Dye sample (e.g., this compound)
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
-
UV-Visible spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the dye powder and dissolve it in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. This will serve as the blank. Place the blank cuvette in the spectrophotometer and zero the instrument.
-
Sample Measurement: Starting with the most dilute solution, rinse a cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 400-700 nm for visible dyes).
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. Repeat the measurement for all standard solutions. A plot of absorbance versus concentration at λmax can be used to create a calibration curve according to the Beer-Lambert law.
Fluorescence Spectroscopy
While primarily used for absorption, some azo dyes may exhibit fluorescence. This protocol provides a general method for measuring the fluorescence emission and excitation spectra.
Materials:
-
Dye sample
-
Appropriate solvent
-
Fluorometer-grade cuvettes
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum (this can be estimated from the absorption spectrum, typically slightly longer than the λmax).
-
Scan the excitation monochromator over a range of wavelengths to determine the wavelengths of light that cause the dye to fluoresce. The peak of this spectrum is the excitation maximum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined excitation maximum.
-
Scan the emission monochromator over a range of longer wavelengths to measure the emitted fluorescence. The peak of this spectrum is the emission maximum.
-
-
Data Analysis: The resulting spectra provide information about the dye's fluorescence properties, including the excitation and emission maxima and the Stokes shift (the difference between the excitation and emission maxima).
This compound as a SARS-CoV-2 Inhibitor: A New Frontier
Recent research has identified this compound as a potent inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[11][12] This interaction is the critical first step in viral entry into host cells.[13] The inhibitory activity of this compound opens up new avenues for the development of antiviral therapeutics.
The mechanism of inhibition involves this compound binding to the spike protein, thereby blocking its ability to attach to the ACE2 receptor on human cells.[11] This disruption of the initial binding event prevents the virus from entering and replicating within the host cell.
Visualizing the Inhibition Pathway and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the inhibitory action of this compound and a typical experimental workflow for screening potential inhibitors of the SARS-CoV-2 spike-ACE2 interaction.
Caption: Mechanism of this compound inhibition of SARS-CoV-2 entry.
Caption: Experimental workflow for inhibitor screening.
References
- 1. Spectroscopic studies of Direct Blue 1 in solution and on cellulose surfaces: effects of environment on a bis-azo dye - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Direct Red 80 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 直接红(零售包装) Dye content 25 % | Sigma-Aldrich [sigmaaldrich.com]
- 9. Direct Blue 1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. worlddyevariety.com [worlddyevariety.com]
- 11. biorxiv.org [biorxiv.org]
- 12. glpbio.com [glpbio.com]
- 13. Molecular interaction and inhibition of SARS-CoV-2 binding to the ACE2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Situ Hybridization: A Comparative Guide to Established Methods
In the realm of molecular pathology and diagnostics, in situ hybridization (ISH) stands as a powerful technique for localizing specific DNA or RNA sequences within the context of tissue morphology. The validation of ISH results is paramount to ensure the accuracy and reliability of experimental and diagnostic outcomes. While various chromogenic and fluorescent detection methods are well-established, this guide provides a comparative overview of standard validation techniques and addresses the potential application of other histological stains, such as Direct Violet 1, in this process.
While this compound is not a conventional stain for the primary validation of ISH signals, it can serve as a counterstain to provide morphological context. True validation of ISH results relies on comparing different ISH methods and utilizing appropriate controls. This guide will delve into established validation techniques, comparing their performance and providing the necessary experimental frameworks for researchers, scientists, and drug development professionals.
Comparison of In Situ Hybridization Validation Methods
The validation of ISH is often achieved by comparing the results with an established "gold standard" method, such as Fluorescence In Situ Hybridization (FISH), or by assessing the concordance between different chromogenic techniques like Silver In Situ Hybridization (SISH) and Dual-Color In Situ Hybridization (DISH). The choice of method often depends on the specific application, required sensitivity, and available laboratory equipment.
| Method | Principle | Advantages | Disadvantages | Concordance with FISH |
| Fluorescence ISH (FISH) | Uses fluorescently labeled probes that are visualized with a fluorescence microscope. Considered the gold standard for detecting gene amplifications.[1][2] | High sensitivity and specificity.[3] Allows for the resolution of individual signals.[4] | Requires a fluorescence microscope. Signals can fade over time (photobleaching).[1] | Not Applicable (Gold Standard) |
| Silver ISH (SISH) | An automated method that uses a silver precipitate to visualize the probe, allowing for bright-field microscopy.[2][5] | Stable signals that do not fade.[1] Can be analyzed with a standard bright-field microscope.[6][7] Amenable to full automation.[7] | May have lower resolution for resolving individual signals in cases of high gene amplification compared to FISH.[4] | High concordance (96%) with FISH for HER2 gene status.[6][7] |
| Dual-Color ISH (DISH) | A chromogenic method that uses two different colored precipitates to simultaneously visualize a target gene and a control centromeric probe. | Allows for simultaneous analysis of the target and control probes on the same slide under a bright-field microscope. | May have lower concordance with FISH in equivocal cases.[4] Numerical values of HER2 copy number can be significantly lower than with FISH.[4] | Agreement rate of 74% with FISH in a cohort enriched for equivocal cases.[4] |
| This compound (as a counterstain) | A synthetic dye used in histology to provide nuclear and cytoplasmic contrast. | Provides morphological context to the ISH signals. | Not a validation method for the ISH signal itself. Its role is purely for visualization of tissue architecture. | Not Applicable |
Experimental Protocols
General In Situ Hybridization (ISH) Protocol for FFPE Tissues
This protocol provides a general framework for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Specific temperatures, incubation times, and probe concentrations should be optimized for each target and probe system.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 times for 3 minutes each.
-
Immerse in a 1:1 mixture of xylene and 100% ethanol for 3 minutes.
-
Immerse in 100% ethanol: 2 times for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Immerse in 50% ethanol for 3 minutes.
-
Rinse with cold tap water.[8]
-
-
Pretreatment:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-40 minutes.
-
Digest with pepsin or proteinase K to improve probe penetration. The concentration and time need to be optimized.
-
-
Probe Hybridization:
-
Apply the ISH probe to the tissue section.
-
Denature the probe and target DNA by heating the slide at 80-85°C for 5-10 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Detection (Example for SISH):
-
Use a detection kit containing antibodies against the probe label (e.g., dinitrophenyl) conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate with a silver chromogen solution that precipitates at the site of the enzyme, creating a black dot signal.
-
-
Counterstaining:
-
Apply a counterstain, such as Hematoxylin or potentially this compound, to visualize the tissue morphology.
-
Rinse, dehydrate, and mount the slides.
-
This compound Staining Protocol (as a Counterstain)
This is a general protocol for a progressive hematoxylin stain, which is often followed by a counterstain. This compound is not a standard histological stain, and its properties as a counterstain would need to be empirically determined. The following is a hypothetical placement in a workflow.
-
Follow steps 1-5 of the ISH protocol.
-
Rinse slides in distilled water.
-
Immerse slides in this compound solution for a predetermined time (e.g., 1-5 minutes). This time would require optimization.
-
Rinse slides in running tap water.
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a standard ISH workflow and a relevant signaling pathway where ISH is frequently employed for validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Guidance for Fluorescence in Situ Hybridization Testing in Hematologic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of HER2 Dual-Color and Fluorescence In Situ Hybridization in Breast Cancer: A Cohort Study Emphasizing Equivocal Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of automated silver enhanced in situ hybridisation (SISH) and fluorescence ISH (FISH) for the validation of HER2 gene status in breast carcinoma according to the guidelines of the American Society of Clinical Oncology and the College of American Pathologists - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. In situ hybridization (ISH) protocol | Abcam [abcam.com]
Benchmarking High-Throughput Screening Performance: A Comparative Guide to Cell Viability Dyes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-throughput screening (HTS) for drug discovery and toxicology, the selection of an appropriate cell viability assay is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of Direct Violet 1 against commonly used cell viability dyes. While this compound is a known azo dye, its application in HTS for cell viability is not well-documented.[1][2][3][4] This guide, therefore, focuses on benchmarking its theoretical potential against established alternatives: Trypan Blue, Propidium Iodide (PI), Resazurin, and Crystal Violet.
This compound: An Unconventional Candidate
This compound is a diazo dye traditionally used in the textile industry.[1] Recent research has highlighted its potential as a protein-protein interaction inhibitor, specifically in the context of SARS-CoV-2 viral entry.[1][2] While a study involving this compound as a screening compound included a follow-up cytotoxicity assessment, detailed protocols and comparative performance data against other viability dyes are not available in the current scientific literature.
The chemical nature of this compound as an azo dye and its high water solubility suggest it could potentially act as a membrane exclusion dye, similar to Trypan Blue. However, without experimental data on its spectral properties in a cellular context, its mechanism of action for cell staining, and its potential for cytotoxicity at working concentrations, its suitability for HTS cell viability assays remains speculative. The available safety data indicates that this compound is harmful if swallowed and can cause skin and eye irritation.[5]
Given the lack of established protocols and performance data, this compound is not currently considered a benchmark for HTS cell viability assays. Researchers are advised to consider the well-validated alternatives detailed below.
Comparative Analysis of Standard HTS Cell Viability Dyes
The following sections provide a detailed comparison of four widely used methods for assessing cell viability in a high-throughput format.
Data Presentation: Quantitative Comparison of Viability Dyes
| Parameter | This compound | Trypan Blue | Propidium Iodide (PI) | Resazurin (AlamarBlue®) | Crystal Violet |
| Principle of Detection | Speculative: Membrane exclusion | Membrane Exclusion | Membrane Exclusion, DNA Intercalation | Metabolic Activity (Redox) | Staining of adherent cell proteins and DNA |
| Detection Method | Colorimetric (Visual) | Colorimetric (Brightfield) | Fluorescence | Fluorescence, Colorimetric | Colorimetric (Absorbance) |
| Excitation Max (nm) | Not Established | N/A | ~535 | ~570 | N/A |
| Emission Max (nm) | Not Established | N/A | ~617 | ~585 | N/A (Absorbance at ~570 nm) |
| Throughput | Unknown | Low to Medium | High | High | High |
| Advantages | - | Inexpensive, simple | High-throughput, quantitative | High-throughput, non-toxic, real-time measurements | Inexpensive, high-throughput, good for endpoint assays |
| Disadvantages | Not validated for cell viability, potential for inherent toxicity | Subjective counting, toxic to cells over time, not for automated HTS[6][7][8][9] | Requires fluorescence detection, light sensitive[10][11][12] | Can be reduced by non-cellular components, sensitive to culture conditions[13][14][15][16] | Multiple wash steps, only for adherent cells, endpoint assay[17][18][19] |
| Fixable? | Unknown | No | No | No | Yes |
Experimental Protocols and Methodologies
Detailed protocols for the established HTS viability assays are provided below.
Trypan Blue Exclusion Assay
This method is based on the principle that viable cells with intact membranes exclude the Trypan Blue dye, while non-viable cells with compromised membranes take it up and appear blue.[6][7]
Protocol:
-
Prepare a 0.4% solution of Trypan Blue in phosphate-buffered saline (PBS).
-
Mix a small volume of cell suspension with an equal volume of the Trypan Blue solution (1:1 ratio).[20]
-
Incubate the mixture at room temperature for 1-3 minutes.[6]
-
Load the mixture into a hemocytometer.
-
Using a brightfield microscope, count the number of unstained (viable) and blue-stained (non-viable) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[21]
Propidium Iodide (PI) Staining Assay
Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes.[10][12] It is excluded by live cells.
Protocol:
-
Prepare a stock solution of Propidium Iodide (e.g., 1 mg/mL in water).
-
Harvest and wash cells, then resuspend in a suitable buffer (e.g., PBS) at a concentration of approximately 1 x 10^6 cells/mL.
-
Add PI to the cell suspension to a final concentration of 1-10 µg/mL.
-
Incubate for 5-15 minutes on ice, protected from light.[10]
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Live cells will be PI-negative, while dead or dying cells will show red fluorescence.
Resazurin (AlamarBlue®) Assay
This assay utilizes the metabolic activity of viable cells to reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[14][15]
Protocol:
-
Plate cells in a 96-well plate and treat with the compounds of interest.
-
Prepare a resazurin solution (e.g., 10X working solution).[16]
-
Add the resazurin solution to each well to a final concentration of approximately 44 µM.[16]
-
Incubate the plate at 37°C for 1-4 hours, protected from light.[13]
-
Measure the fluorescence (Ex/Em ~570/585 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader.[15]
-
The signal is proportional to the number of viable, metabolically active cells.
Crystal Violet Assay
This colorimetric assay is based on the staining of proteins and DNA of adherent cells that remain attached to the culture plate after treatment.[17][19]
Protocol:
-
Plate adherent cells in a multi-well plate and treat as required.
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde or 100% methanol) for 10-20 minutes.
-
Stain the fixed cells with a 0.1% - 0.5% Crystal Violet solution for 10-30 minutes.[17][18]
-
Wash away the excess stain with water.
-
Solubilize the bound dye with a solubilization solution (e.g., 10% acetic acid or 1% SDS).
-
Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the cell biomass.[17]
Conclusion
While this compound is a readily available azo dye, the lack of specific data and established protocols for its use in cell-based assays makes it an unsuitable candidate for benchmarking HTS performance. In contrast, Trypan Blue, Propidium Iodide, Resazurin, and Crystal Violet are well-characterized and widely accepted methods, each with distinct advantages and limitations. The choice of assay should be guided by the specific requirements of the high-throughput screen, including cell type, desired endpoint (e.g., membrane integrity vs. metabolic activity), and available instrumentation. For quantitative, high-throughput applications, fluorescence-based methods like Propidium Iodide and Resazurin assays are generally preferred over manual, colorimetric methods like Trypan Blue. The Crystal Violet assay remains a simple and cost-effective method for endpoint analysis of adherent cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. This compound|CAS 2586-60-9|DC Chemicals [dcchemicals.com]
- 5. C.I. This compound | C32H22N6Na2O8S2 | CID 135462983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. What is the mechanism of Trypan blue? [synapse.patsnap.com]
- 8. Observation and quantification of the morphological effect of trypan blue rupturing dead or dying cells | PLOS One [journals.plos.org]
- 9. Comparison of trypan blue dye exclusion and fluorometric assays for mammalian cell viability determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 11. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. tipbiosystems.com [tipbiosystems.com]
- 16. Resazurin viability assay for human primary T cells in 96-well format [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. abcam.com [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 21. depts.washington.edu [depts.washington.edu]
Safety Operating Guide
Proper Disposal Procedures for Direct Violet 1
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals like Direct Violet 1 are critical for ensuring personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a textile azo dye also used in research applications.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This compound, in its powder form, can be hazardous if inhaled or if it comes into contact with skin or eyes.[1]
Key safety precautions include:
-
Ventilation: Always handle this compound powder in a well-ventilated area or a chemical fume hood to minimize dust generation and accumulation.[2][3]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[2] Do not eat, drink, or smoke when using this product.[3]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves (such as nitrile or rubber), and a lab coat.[1][2][4] If dust is generated, a NIOSH/MSHA-approved respirator is necessary.[1][2]
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation. | [4] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | [3] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [3] |
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is to treat it as a hazardous waste.[2][5] It must not be disposed of down the drain or in regular trash.[6][7] Disposal must always be conducted in accordance with federal, state, and local regulations.[4]
Part 1: Disposal of Unused this compound Powder
-
Containment: Ensure the unused powder is in its original, securely sealed, and properly labeled container.[1] If the original container is compromised, transfer the powder to a new, compatible, and clearly labeled waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound."
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.[6] This area should be at or near the point of generation and away from incompatible materials such as strong oxidizing or reducing agents.[2][8]
-
Collection: Arrange for pickup through your institution's Environmental Health & Safety (EH&S) or a certified hazardous waste disposal service.[6][9]
Part 2: Disposal of Liquid this compound Solutions
-
Containment: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and compatible waste container.[8] Do not mix with other waste streams, especially organic solvents.[8]
-
Environmental Precaution: Due to its high aquatic toxicity, it is critical to prevent any solution from entering drains, water courses, or the soil.[3][4] Never pour solutions down the drain. [6]
-
Labeling: Clearly label the container "Hazardous Waste" and list all chemical contents, including "this compound" and any solvents or solutes present.
-
Storage: Keep the waste container tightly closed except when adding waste.[8] Store it in your lab's designated satellite accumulation area.
-
Collection: Schedule a pickup with your institution's hazardous waste management program.[5]
Part 3: Disposal of Contaminated Materials
-
Segregation: Items such as gloves, bench paper, pipette tips, and other materials contaminated with this compound should be considered solid hazardous waste.[1]
-
Containment: Collect these materials in a sealed plastic bag or a designated solid waste container.[1]
-
Labeling: Label the bag or container as "Hazardous Waste - Solid Debris Contaminated with this compound."
-
Disposal: Dispose of the container through your institution's hazardous waste program.[1]
Part 4: Decontamination of Empty Containers
-
Hazard Assessment: An "empty" container that held this compound must still be managed carefully. Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains.[8]
-
Rinsing: For containers that will be disposed of as regular trash, they must be triple-rinsed.[5]
-
Rinsate Collection: The rinsate (the liquid from rinsing) must be collected and managed as hazardous waste.[5][8] Collect the rinsate in your aqueous hazardous waste container for this compound.
-
Final Disposal: Once triple-rinsed, deface or remove all hazardous labels from the empty container before disposing of it in the regular trash.[5]
Experimental Protocols
The search results did not provide detailed experimental protocols for the toxicological or environmental impact assessments of this compound. The hazard classifications are based on standard regulatory testing data, for which specific methodologies were not detailed.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. emperordye.com [emperordye.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acs.org [acs.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling Direct Violet 1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Direct Violet 1, including detailed operational and disposal plans.
This compound is an azo dye that requires careful handling due to its potential health and environmental hazards.[1][2][3][4] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It can also cause skin, eye, and respiratory irritation.[2][5] Adherence to the following safety protocols is crucial to minimize exposure and ensure safe usage.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1][5][6]
| PPE Category | Recommended Items | Rationale |
| Eye and Face Protection | Safety goggles with side-shields | To protect eyes from dust particles and potential splashes of dye solutions.[1][5][6] |
| Skin Protection | - Impervious clothing - Protective gloves (e.g., Nitrile) | To prevent skin contact with the dye.[1][5][6] |
| Respiratory Protection | Suitable respirator | Recommended when handling the powder form to avoid inhalation of dust.[1][2][5] |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
1. Engineering Controls and Pre-Handling Preparations:
-
Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[2][7]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][5][8]
-
Before handling, ensure all necessary PPE is available and in good condition.
2. Step-by-Step Handling Procedures:
-
Wear all required PPE as outlined in the table above before handling the compound.
-
Avoid generating dust when handling the solid powder.[2][6] When preparing solutions, slowly add the powder to the liquid to minimize dust formation.[6]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
3. Storage:
-
Store this compound in a tightly sealed container.[2]
-
Keep the container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][5]
4. Spill Management:
-
In case of a spill, immediately evacuate personnel to a safe area.[1][5]
-
Wear full personal protective equipment before attempting to clean the spill.[1][5]
-
For solid spills, carefully sweep or vacuum the material to avoid creating dust and place it into a suitable, labeled disposal container.[2]
-
For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[1][5]
-
Decontaminate the spill area and any contaminated equipment by scrubbing with alcohol.[1][5]
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination.
-
Hazardous Waste: All waste containing this compound, including contaminated PPE, cleaning materials, and unused product, should be considered hazardous waste.[1]
-
Containment: Collect all waste in a designated, clearly labeled, and sealed container.[1]
-
Disposal: Dispose of the waste through an approved waste disposal plant.[1] Do not allow the product to enter drains or water courses.[1][5]
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately flush the skin with plenty of water. Remove contaminated clothing and shoes. Call a physician if irritation develops or persists.[1][2][5] |
| Inhalation | Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2] |
Workflow for Safe Handling of this compound
Caption: Logical flow for the safe handling and disposal of this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. emperordye.com [emperordye.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ny02208580.schoolwires.net [ny02208580.schoolwires.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
